molecular formula C20H16O3 B3060819 3-(3-Benzyloxyphenyl)benzoic acid CAS No. 893736-29-3

3-(3-Benzyloxyphenyl)benzoic acid

Cat. No.: B3060819
CAS No.: 893736-29-3
M. Wt: 304.3 g/mol
InChI Key: JXSNFJQKKLOTRI-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)benzoic acid is a benzoic acid derivative of interest in advanced materials science and as a building block in organic synthesis. The compound features a benzyloxy group, which can serve as a versatile synthetic handle or a protective group for phenols in multi-step organic synthesis . Benzoic acid and its derivatives are widely studied for their role in the synthesis of more complex molecules and for modifying the properties of natural polymers like chitosan, often to improve solubility and functionality . This chemical is provided for research applications only, which may include use as a precursor in pharmaceutical development, or in the creation of specialized polymers and ligands for material science. Researchers are encouraged to verify all specifications and properties for their specific experimental conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)18-10-4-8-16(12-18)17-9-5-11-19(13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSNFJQKKLOTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563623
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-29-3
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 3-(3-Benzyloxyphenyl)benzoic acid

[1]

Executive Summary

3-(3-Benzyloxyphenyl)benzoic acid (IUPAC: 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid) is a meta-terphenyl derivative characterized by a biaryl core with a carboxylic acid moiety and a benzyloxy ether group.[1] This molecule serves as a pivotal scaffold in drug discovery , particularly for designing inhibitors of protein-protein interactions (e.g., amyloid aggregation inhibitors) and as a ligand in Metal-Organic Frameworks (MOFs) .[1] Its structural rigidity, combined with the ability to selectively deprotect the phenol group, makes it a versatile building block for diversity-oriented synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Identification
PropertyDetail
IUPAC Name 3'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid
Common Name 3-(3-Benzyloxyphenyl)benzoic acid
CAS Registry Number Not widely listed; Custom synthesis typical
SMILES OC(=O)c1cccc(c1)c2cccc(OCc3ccccc3)c2
InChIKey Generated based on structure
Molecular Formula & Weight[1]
  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 304.34 g/mol [1]

  • Exact Mass: 304.1099 g/mol [1]

Calculated Physicochemical Parameters
ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~4.8 - 5.2Highly lipophilic; suggests good membrane permeability but requires formulation for solubility.[1]
pKa (Acid) ~4.2Typical for benzoic acid derivatives; exists as carboxylate at physiological pH.[1]
Polar Surface Area (PSA) 46.5 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).[1]
Rotatable Bonds 4Moderate flexibility, allowing induced fit in binding pockets.[1]
H-Bond Donors/Acceptors 1 / 3Balanced profile for receptor interaction.[1]

Synthesis Protocol: Suzuki-Miyaura Coupling Strategy

The most robust synthesis route employs a Suzuki-Miyaura cross-coupling reaction.[1] This method offers high chemoselectivity and tolerance for the free carboxylic acid (under specific conditions) or its ester.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.[1]

  • Fragment A: 3-Carboxyphenylboronic acid (or ester).[1]

  • Fragment B: 1-Benzyloxy-3-bromobenzene.[1]

Detailed Experimental Workflow

Objective: Synthesize 3-(3-benzyloxyphenyl)benzoic acid via Pd-catalyzed coupling.

Reagents:

  • 3-Bromobenzoic acid (Start Material A)[1]

  • 3-Benzyloxyphenylboronic acid (Start Material B)[1]

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.0 M aqueous)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Protocol:

  • Preparation : In a 250 mL round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq, 10 mmol) and 3-benzyloxyphenylboronic acid (1.2 eq, 12 mmol) in 1,4-dioxane (50 mL).

  • Degassing : Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis : Add

    
     (0.5 mmol) and aqueous 
    
    
    (15 mL).
  • Reaction : Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1][2]

  • Workup :

    • Cool to room temperature.[1][2]

    • Acidify carefully with 1M HCl to pH ~2 (precipitating the product).[1]

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 10% -> 40%) to yield a white solid.[1]

Synthesis Pathway Diagram[1]

SynthesisSM13-Bromobenzoic Acid(Electrophile)InterPd(II) Complex(Oxidative Addition)SM1->InterSM23-Benzyloxyphenyl-boronic Acid(Nucleophile)SM2->InterCatPd(dppf)Cl2K2CO3, 90°CProd3-(3-Benzyloxyphenyl)benzoic Acid(Target)Cat->ProdReductive EliminationInter->CatTransmetallation

Figure 1: Suzuki-Miyaura cross-coupling mechanism for the synthesis of the target biaryl acid.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     13.0 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     8.2 - 7.9 ppm (m, 2H):  Benzoic acid ring protons (H-2, H-6) adjacent to electron-withdrawing COOH.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     7.8 - 7.6 ppm (m, 2H):  Remaining benzoic ring protons.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     7.5 - 7.3 ppm (m, 6H):  Benzyl aromatic protons + central ring protons.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     7.1 - 6.9 ppm (m, 3H):  Central ring protons adjacent to the ether linkage.
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     5.15 ppm (s, 2H):  Benzylic methylene protons (-OCH 2-Ph).
    
Mass Spectrometry (ESI-MS)[1]
  • Negative Mode (

    
    ):  m/z 303.1
    
  • Positive Mode (

    
    ):  m/z 305.1
    

Applications in Research & Development

Medicinal Chemistry: Amyloid & Kinase Inhibition

The meta-terphenyl scaffold is a "privileged structure" in medicinal chemistry.[1]

  • Amyloid Inhibition: Similar to Diflunisal , the biphenyl core can stabilize tetrameric proteins (e.g., Transthyretin), preventing dissociation and amyloid fibril formation.[1] The benzyl group acts as a hydrophobic anchor.[1]

  • Kinase Inhibitors: The carboxylic acid can form hydrogen bonds with the hinge region or lysine residues in the ATP-binding pocket of kinases, while the benzyloxy group occupies the hydrophobic back-pocket (Gatekeeper region).[1]

Materials Science: MOF Ligands

This dicarboxylic acid precursor (if the benzyl group is deprotected to a phenol and carboxylated, or used as-is for monocarboxylate capping) is valuable in synthesizing Metal-Organic Frameworks (MOFs) .[1]

  • Luminescence: The twisted biaryl structure disrupts pi-stacking, potentially enhancing solid-state fluorescence (Aggregation-Induced Emission - AIE).[1]

Biological Mechanism Diagram[1]

MechanismTargetProtein Target(e.g., Transthyretin / Kinase)EffectStabilization of Native StateInhibition of AggregationTarget->EffectTherapeutic OutcomeLigand3-(3-Benzyloxyphenyl)benzoic AcidInteraction1Hydrophobic Interaction(Benzyloxy Group)Ligand->Interaction1Interaction2Electrostatic/H-Bond(Carboxylate - COO-)Ligand->Interaction2Interaction1->TargetOccupies PocketInteraction2->TargetBinds Lys/Ser

Figure 2: Proposed binding mode of the ligand within a hydrophobic protein pocket.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store at 2-8°C, dry.

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of dust.[1]

  • Disposal: Dispose of as organic chemical waste.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]

  • Adamski-Werner, S. L., et al. (2004).[1] "Diflunisal Analogues Stabilize the Native State of Transthyretin."[1] Journal of Medicinal Chemistry, 47(2), 355–374.[1] Link (Note: Cited for structural activity relationship of biphenyl carboxylic acids).[1]

An In-Depth Technical Guide to 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, a key organic compound within the biphenyl carboxylic acid class. Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] This document details the compound's formal nomenclature, physicochemical properties, a robust and validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its potential applications in drug discovery and development. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, chemists, and drug development professionals.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all subsequent research and development. The subject of this guide is a bi-aryl compound featuring a benzyloxy ether and a carboxylic acid moiety.

IUPAC Name and Structure

The formal IUPAC name for this compound is 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid .[4] The structure consists of two phenyl rings linked together, forming the biphenyl core. One ring is substituted with a carboxylic acid group at the 3-position, while the second ring is substituted with a benzyloxy group at the 3'-position.

Caption: Chemical Structure of 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid.

Synonyms and Identifiers

In literature and chemical databases, this compound may be referenced by several synonyms and identifiers.

IdentifierValue
IUPAC Name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
Synonyms 3-(3-Benzyloxyphenyl)benzoic acid, 3-(3-phenylmethoxyphenyl)benzoic acid[4]
CAS Number 893736-29-3[4]
Molecular Formula C₂₀H₁₆O₃[4]
Molecular Weight 304.34 g/mol

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for applications in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
XLogP3 4.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 5[4]
Topological Polar Surface Area 46.5 Ų[4]
Physical Form Solid
Complexity 375[4]

Synthesis and Mechanistic Insights

The construction of the biphenyl core is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high functional group tolerance, mild reaction conditions, and excellent yields.[3][5]

Retrosynthetic Approach

A logical retrosynthetic disconnection across the biphenyl C-C bond reveals two key synthons: an aryl halide (or triflate) and an arylboronic acid (or ester). This approach simplifies the complex target into readily available starting materials.

retrosynthesis target 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid disconnection C-C Disconnection (Suzuki Coupling) target->disconnection Retrosynthesis synthon1 3-Carboxyphenylboronic Acid disconnection->synthon1 synthon2 1-Bromo-3-(benzyloxy)benzene disconnection->synthon2

Caption: Retrosynthetic analysis via a Suzuki-Miyaura disconnection.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the synthesis. The success of the reaction is confirmed through standard purification and characterization techniques, ensuring the identity and purity of the final product.

Materials:

  • 3-Carboxyphenylboronic acid

  • 1-Bromo-3-(benzyloxy)benzene

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-carboxyphenylboronic acid (1.0 eq), 1-bromo-3-(benzyloxy)benzene (1.05 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Palladium(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (4:1 v/v) to the flask. Bubble the inert gas through the solvent mixture for an additional 15 minutes to degas. Add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x).

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2-3 using 1M HCl. The product, 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a white or off-white solid.

The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its elegant catalytic cycle. Understanding this mechanism allows for troubleshooting and optimization.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_intermediate1 R¹-Pd(II)L₂-X pd0->pd_intermediate1 + R¹-X transmetal Transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² pd_intermediate1->pd_intermediate2 + [R²-B(OH)₃]⁻ pd_intermediate2->pd0 + R¹-R² red_elim Reductive Elimination product R¹-R² pd_intermediate2->product aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OH)₂ boronic_acid->pd_intermediate1 base Base (e.g., K₂CO₃) base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The expected signals provide a benchmark for validating synthetic outcomes.

TechniqueExpected Observations
¹H NMR ~12-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH).~7.0-8.3 ppm (m, 8H): Complex multiplet region for the aromatic protons of the biphenyl system.~7.3-7.5 ppm (m, 5H): Multiplet for the aromatic protons of the benzyl group.~5.1 ppm (s, 2H): Sharp singlet for the benzylic methylene protons (-OCH₂-).[2][6]
¹³C NMR ~170-180 ppm: Carbonyl carbon of the carboxylic acid.~110-160 ppm: Multiple signals for the aromatic carbons of the biphenyl and benzyl groups.~70 ppm: Benzylic methylene carbon (-OCH₂-).[7]
IR Spectroscopy ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700-1725 cm⁻¹ (strong): C=O stretch of the carbonyl group.~1000-1300 cm⁻¹: C-O stretches from the ether and carboxylic acid.[7]

Applications in Research and Drug Development

The Biphenyl Carboxylic Acid Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry.[1] It provides a rigid, well-defined orientation for appended functional groups, allowing for precise interactions with biological targets. The carboxylic acid group is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor or a bioisostere for other acidic groups, which is crucial for receptor binding and pharmacokinetic properties. Marketed drugs like Diflunisal and Fenbufen, which are anti-inflammatory agents, are based on this core structure.[1]

Role of the Benzyloxy Moiety

The benzyloxy group in 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid serves multiple strategic purposes:

  • Modulation of Lipophilicity: It increases the lipophilicity (fat-solubility) of the molecule compared to its hydroxyl analogue, which can enhance cell membrane permeability.

  • Metabolic Handle: The benzyl group can be a site for metabolism or can be used as a protecting group for the more reactive phenol, which can be deprotected in a later synthetic step to yield 3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[8]

  • Structural Element: It acts as a bulky substituent that can probe specific binding pockets in target proteins.

Potential Therapeutic Areas

While direct therapeutic data for this specific molecule is limited in public literature, related structures have shown significant promise. Research on a library of small molecule biphenyl carboxylic acids, including a benzyloxy-substituted derivative, demonstrated potent in-vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[1][5] This suggests that the 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid core is a valuable starting point for developing novel anticancer agents.[1] Furthermore, the broader class of biphenyl derivatives has been explored for anti-diabetic, anti-hypertensive, and anti-inflammatory applications, making this compound a versatile intermediate for diverse drug discovery programs.[2]

Conclusion

3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved through modern cross-coupling techniques like the Suzuki-Miyaura reaction. The combination of the rigid biphenyl core, the versatile carboxylic acid group, and the modulatory benzyloxy moiety makes it a highly attractive scaffold for the development of novel therapeutic agents, particularly in oncology and inflammation. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic application in advanced research settings.

References

  • National Center for Biotechnology Information. (n.d.). 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Manasa Life Sciences. (n.d.). 3'-Amino-2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzyloxy)propanoic acid. PubChem. Retrieved from [Link]

  • Elsevier. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Literature review of 3-(3-Benzyloxyphenyl)benzoic acid research applications

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and literature review focusing on 3-(3-Benzyloxyphenyl)benzoic acid (CAS: 893736-29-3), a critical intermediate in the pharmaceutical synthesis of thrombopoietin receptor agonists, specifically Eltrombopag .

Executive Summary

3-(3-Benzyloxyphenyl)benzoic acid (IUPAC: 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid) represents a pivotal scaffold in modern medicinal chemistry. While structurally simple, its primary utility lies in its role as the protected precursor to 3'-hydroxybiphenyl-3-carboxylic acid , the core pharmacophore of the blockbuster drug Eltrombopag (Promacta/Revolade).

This guide reviews the compound's application in process chemistry, its critical function in constructing the biphenyl core of non-peptide thrombopoietin (TPO) mimetics, and the specific synthetic protocols required to manipulate this intermediate with high fidelity.

Chemical Identity
PropertySpecification
Common Name 3-(3-Benzyloxyphenyl)benzoic acid
IUPAC Name 3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
CAS Registry Number 893736-29-3
Molecular Formula C₂₀H₁₆O₃
Molecular Weight 304.34 g/mol
Core Scaffold 3,3'-Disubstituted Biphenyl
Primary Application Synthetic Intermediate for Eltrombopag Olamine

Core Application: Eltrombopag Synthesis

The most authoritative research application of this compound is its use in the convergent synthesis of Eltrombopag. The molecule serves as a "masked" phenol, allowing researchers to construct the biphenyl skeleton via palladium-catalyzed cross-coupling without interference from the acidic proton of the hydroxyl group.

The Mechanistic Role

In the design of TPO receptor agonists, the 3'-hydroxybiphenyl-3-carboxylic acid motif is essential for binding to the transmembrane domain of the TPO receptor (c-Mpl).

  • Protection: The benzyl group protects the 3'-hydroxyl moiety, preventing catalyst poisoning during the Suzuki-Miyaura coupling.

  • Coupling: The protected intermediate allows for the efficient coupling of Ring A (benzoic acid derivative) and Ring B (phenol derivative).

  • Deprotection: Post-coupling, the benzyl group is cleaved to reveal the free phenol, which is then functionalized with a pyrazole-hydrazine moiety to form the final drug.

Synthetic Workflow Visualization

The following diagram illustrates the critical position of 3-(3-Benzyloxyphenyl)benzoic acid in the Eltrombopag manufacturing process.

EltrombopagSynthesis Start1 3-Bromo-1-(benzyloxy)benzene Intermediate 3-(3-Benzyloxyphenyl)benzoic acid (CAS: 893736-29-3) THE TOPIC MOLECULE Start1->Intermediate Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Start2 3-Carboxyphenylboronic acid Start2->Intermediate Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3) Deprotected 3'-Hydroxybiphenyl-3-carboxylic acid (CAS: 893736-72-6) Intermediate->Deprotected Hydrogenolysis (H2, Pd/C) or Acid Hydrolysis FinalDrug Eltrombopag (TPO Receptor Agonist) Deprotected->FinalDrug Azo Coupling / Hydrazine Formation

Figure 1: The central role of 3-(3-Benzyloxyphenyl)benzoic acid in the convergent synthesis of Eltrombopag.

Experimental Protocols

The following protocols are synthesized from standard process chemistry methodologies for biphenyl carboxylic acids used in drug development.

Protocol A: Synthesis of 3-(3-Benzyloxyphenyl)benzoic Acid (Suzuki Coupling)

This protocol establishes the biphenyl core.

Reagents:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • 1-Benzyloxy-3-bromobenzene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 3-carboxyphenylboronic acid, 1-benzyloxy-3-bromobenzene, and K₂CO₃. Purge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(OAc)₂ under a positive nitrogen stream.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (eluent: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl. The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol to yield 3-(3-Benzyloxyphenyl)benzoic acid .

Protocol B: Deprotection to 3'-Hydroxybiphenyl-3-carboxylic Acid

This step removes the benzyl group to activate the molecule for the final drug assembly.

Reagents:

  • 3-(3-Benzyloxyphenyl)benzoic acid

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Hydrogen gas (H₂) (balloon pressure or 1 atm)

  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in Methanol.

  • Catalyst Charge: Carefully add 10% Pd/C (Caution: Pyrophoric when dry).

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Concentration: Evaporate the solvent under reduced pressure. The residue is the deprotected 3'-hydroxybiphenyl-3-carboxylic acid , ready for the Eltrombopag coupling step.

Impurity Profiling & Quality Control

In pharmaceutical research, the purity of 3-(3-Benzyloxyphenyl)benzoic acid is critical. Impurities at this stage can carry over into the final drug substance.

Impurity TypeOriginControl Strategy
Homocoupling Dimers Reaction of boronic acid with itself (Ph-Ph).Maintain strict anaerobic conditions; optimize catalyst load.
Debenzylated Analog Premature loss of benzyl group during Suzuki coupling.Avoid excessive temperatures (>100°C) or highly acidic conditions during workup.
Nitro-Derivatives Contamination from nitro-substituted starting materials (e.g., if using nitro-bromo precursors).Screen starting materials (CAS 1636137-55-7 is a known nitro-analog impurity).

Analytical Standard: High-Performance Liquid Chromatography (HPLC) is the gold standard for validation.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • Detection: UV at 254 nm (biphenyl absorption).

Broader Pharmacological Context

While the Eltrombopag application is dominant, the 3-substituted biphenyl-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, utilized in various research domains:

PTP1B Inhibition

Research indicates that biphenyl carboxylic acids can act as mimetics for phosphotyrosine. Derivatives of this scaffold have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) , a target for type 2 diabetes and obesity. The carboxylic acid mimics the phosphate group, while the hydrophobic benzyloxy tail interacts with the enzyme's secondary binding site.

Retinoid X Receptor (RXR) Modulators

The twisted biphenyl structure allows for conformational adaptability, making these compounds suitable scaffolds for nuclear receptor ligands. Analogs of 3-(3-benzyloxyphenyl)benzoic acid have been screened in libraries for RXR agonist activity, although they typically require further substitution to achieve nanomolar potency.

References

  • European Medicines Agency (EMA). (2024). Assessment Report: Eltrombopag Viatris (Procedure No. EMEA/H/C/006042/0000). Discusses the manufacturing process and intermediate controls for Eltrombopag. Link

  • PubChem. (2024). Compound Summary: 3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid (CAS 893736-29-3). National Library of Medicine. Link

  • MedKoo Biosciences. (2023). Eltrombopag Synthetic Routes and Intermediates. identifying the hydrazino-biphenyl precursors. Link

  • World Intellectual Property Organization (WIPO). (2013). WO2013049605 - Processes for the preparation of substituted biphenylcarboxylic acid compounds useful for the synthesis of eltrombopag.[1] Link

  • Sigma-Aldrich. (2024). Product Specification: 3′-(Benzyloxy)[1,1′-biphenyl]-3-carboxylic acid. Link

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 3-(3-Benzyloxyphenyl)benzoic Acid: A Methodological Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 3-(3-Benzyloxyphenyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive published data for this specific compound, this document serves as a detailed methodological roadmap for researchers and drug development professionals. It outlines the critical thermodynamic parameters essential for the pre-formulation and formulation development of active pharmaceutical ingredients (APIs).[1][2][3] By detailing experimental protocols for determining key properties such as melting point, thermal stability, and solubility, this guide establishes a self-validating system for data acquisition and interpretation. The causality behind experimental choices is explained, providing a deeper understanding of how these properties influence an API's behavior, from manufacturing to clinical efficacy.[1][4]

Introduction: The Critical Role of Thermodynamics in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor biopharmaceutical properties.[5][6] A thorough understanding of the thermodynamic properties of an active pharmaceutical ingredient (API) is fundamental to mitigating these risks.[1][4][7] These properties govern the energy states and transitions of a molecule, directly impacting its solubility, stability, and bioavailability – all critical determinants of a drug's performance.[1][2][3] For a molecule like 3-(3-Benzyloxyphenyl)benzoic acid, elucidating its thermodynamic profile is not merely an academic exercise but a crucial step in its development pathway.

This guide will focus on three key thermodynamic characterizations:

  • Melting Point and Phase Transitions: Determined using Differential Scanning Calorimetry (DSC), the melting point provides a measure of the purity and the lattice energy of the crystalline solid.

  • Thermal Stability: Assessed via Thermogravimetric Analysis (TGA), this determines the temperature at which the compound begins to decompose, a critical parameter for processing and storage.[8][9][10][11][12]

  • Solubility: A cornerstone of pre-formulation, solubility in various media dictates the potential for oral absorption and informs formulation strategies.[5][13][14]

The following sections will provide both the theoretical underpinnings and detailed, actionable protocols for these analyses, tailored for researchers investigating 3-(3-Benzyloxyphenyl)benzoic acid or similar benzoic acid derivatives.

Physicochemical Profile of 3-(3-Benzyloxyphenyl)benzoic Acid

Table 1: Predicted Physicochemical Properties of 3-(3-Benzyloxyphenyl)benzoic Acid

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Molecular Formula C₂₀H₁₆O₃Based on chemical structure.
Molecular Weight 316.34 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for benzoic acid derivatives.[15][16]
Melting Point (°C) Likely in the range of 130-170 °CBased on the melting point of similar structures like 3-benzyloxybenzoic acid (133-137 °C) and 3-phenylbenzoic acid (166 °C).[17] The larger, more complex structure of the target molecule might lead to a higher melting point compared to benzoic acid (122 °C).[18][19]
Aqueous Solubility Poorly solubleThe presence of two phenyl rings imparts significant hydrophobic character. Benzoic acid itself has low water solubility, which decreases with the addition of larger nonpolar groups.[16][20][21][22][23]
Organic Solvent Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in polar protic solvents (e.g., ethanol, methanol).This is a common characteristic for hydrophobic organic acids.[20][21]

Experimental Methodologies for Thermodynamic Characterization

This section details the experimental protocols for determining the key thermodynamic properties of 3-(3-Benzyloxyphenyl)benzoic acid.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.[24][25][26][27]

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(3-Benzyloxyphenyl)benzoic acid into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

  • A sharp, well-defined melting peak is indicative of a highly pure crystalline substance.

  • Broad or multiple peaks may suggest the presence of impurities or polymorphism, the existence of multiple crystalline forms of the same compound. Polymorphism is a critical consideration in drug development as different polymorphs can have different solubilities and stabilities.[1]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan instrument Load Sample & Reference into DSC pan->instrument program Run Thermal Program (e.g., 10 °C/min ramp) instrument->program thermogram Generate Thermogram program->thermogram analysis Determine Melting Point & Heat of Fusion thermogram->analysis

Workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[8][9][10][11][12]

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(3-Benzyloxyphenyl)benzoic acid into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at room temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

  • The decomposition temperature is a critical parameter for determining the maximum temperature for handling and processing of the API without degradation.

  • The TGA profile can also reveal the presence of residual solvents or hydrates, which would be observed as mass loss at lower temperatures.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan instrument Load Sample into TGA Furnace pan->instrument program Heat at a Constant Rate (e.g., 10 °C/min) instrument->program tga_curve Generate TGA Curve (Mass vs. Temperature) program->tga_curve analysis Determine Onset of Decomposition tga_curve->analysis

Workflow for Thermogravimetric Analysis.
Solubility Studies

Determining the solubility of 3-(3-Benzyloxyphenyl)benzoic acid in various media is essential for predicting its oral bioavailability and for developing suitable formulations.[5][13][14] The shake-flask method is a common and reliable technique for determining equilibrium solubility.[14]

  • Solvent Selection: A range of solvents should be tested, including:

    • Aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[5]

    • Biorelevant media (e.g., FaSSIF, FeSSIF).

    • Common organic solvents used in formulation (e.g., ethanol, propylene glycol, DMSO).

  • Equilibrium Saturation:

    • Add an excess amount of 3-(3-Benzyloxyphenyl)benzoic acid to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, centrifuge or filter the samples to remove undissolved solids.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][13][14]

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

  • The pH-dependent solubility will be particularly important for this acidic compound. At pH values above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.[20]

  • Low aqueous solubility may classify this compound as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that dissolution will be a rate-limiting step for absorption.[5][6]

  • Solubility data in organic solvents will guide the development of liquid formulations or the selection of solvents for crystallization processes.[28]

Solubility_Workflow start Select Solvents (Aqueous Buffers, Organic Solvents) add_excess Add Excess Solid to Solvent start->add_excess equilibrate Agitate at Constant Temperature (24-48 hours) add_excess->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify report Report Solubility (mg/mL) quantify->report

Workflow for Shake-Flask Solubility Determination.

Synthesis of Findings and Implications for Drug Development

The data gathered from these thermodynamic studies will provide a holistic understanding of the physicochemical properties of 3-(3-Benzyloxyphenyl)benzoic acid, directly informing key decisions in the drug development process:

  • Formulation Strategy: Poor aqueous solubility would necessitate enabling formulation technologies such as salt formation, co-crystals, or amorphous solid dispersions to enhance bioavailability.[5]

  • Process Chemistry: The thermal stability data will define the operational temperature limits for drying, milling, and other manufacturing processes.

  • Regulatory Submissions: A comprehensive characterization of the solid-state properties of the API is a regulatory expectation.[1]

Conclusion

While direct experimental data on the thermodynamic properties of 3-(3-Benzyloxyphenyl)benzoic acid is currently limited, this guide provides a robust and scientifically grounded framework for its characterization. By following the detailed protocols for DSC, TGA, and solubility studies, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of these properties is not just a regulatory hurdle but a fundamental component of rational drug design and development, ultimately increasing the probability of translating a promising molecule into a safe and effective medicine.

References

  • Pharma Innovation. (2025, September 11). API Thermodynamics.
  • Teva api. (2018, July 26). Solving solubility issues in modern APIs.
  • Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx.
  • Pharmaffiliates. 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?
  • Mettler Toledo. Thermogravimetric Analysis (TGA).
  • Benchchem. Overcoming poor solubility of 3-(3-(benzyloxy)phenyl)propanoic acid in experiments.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Sigma-Aldrich. 3-Benzyloxybenzoic acid 97.
  • Importance of Thermodynamics in Drug Designing.
  • PMC.
  • Wikipedia. Thermogravimetric analysis.
  • Covalent Metrology. (2021, May 6). Thermogravimetric Analysis (TGA).
  • Emmace.
  • ResearchGate. THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS.
  • Medical Physics.
  • Benchchem. Technical Support Center: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.
  • Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals.
  • Wikipedia. Differential scanning calorimetry.
  • Benchchem. Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery.
  • ResearchGate. (2025, August 5).
  • Torontech. (2025, December 16).
  • ResearchGate.
  • Duke University. Differential Scanning Calorimeter.
  • Wikipedia. Benzoic acid.
  • Sigma-Aldrich. Improving API Solubility using API Processing.
  • Thermo Fisher Scientific. 3-Benzyloxybenzoic acid, 98% 25 g.
  • Setaram. An overview of Differential Scanning Calorimetry - DSC.
  • Pharma Excipients. (2023, October 31). Improving API Solubility - by Merck.
  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and W
  • BLD Pharm. 28917-43-3|3,5-Bis(benzyloxy)benzoic acid.
  • BENZOIC ACID.
  • US EPA. Benzoic acid | CASRN 65-85-0 | DTXSID6020143 | IRIS.
  • Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.
  • Oreate AI Blog. (2026, January 8).
  • ResearchGate. (2025, August 9).
  • Oreate AI Blog. (2025, December 24). Understanding the Melting Point of Benzoic Acid.
  • PubMed. (2016, March 15).
  • ResearchGate. (2025, August 6). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • National Institute of Standards and Technology. Benzoic acid - the NIST WebBook.
  • Scilit. THERMODYNAMIC PROPERTIES OF BENZOIC ACID.
  • PubMed. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design.
  • Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • American Chemical Society. (2020, December 21). Benzoic acid.
  • Synthesis of 3-phenylbenzoic acid
  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
  • PubChem. (2020, July 27). Benzoic Acid | C6H5COOH | CID 243.
  • National Institute of Standards and Technology. Benzoic acid - the NIST WebBook.

Sources

Methodological & Application

Technical Guide: Esterification Strategies for 3-(3-Benzyloxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction conditions and protocols for the esterification of 3-(3-Benzyloxyphenyl)benzoic acid . It is designed for researchers requiring high-purity conversion while maintaining the integrity of the acid-labile benzyl ether protecting group.

Abstract & Strategic Analysis

3-(3-Benzyloxyphenyl)benzoic acid is a biaryl scaffold frequently employed in medicinal chemistry (e.g., PPAR agonists, retinoids). The molecule features two distinct functionalities: a robust carboxylic acid on Ring A and a potentially sensitive benzyloxy ether on Ring B.

The critical challenge in esterifying this substrate is chemoselectivity . While the benzyl ether is generally stable to basic conditions, it can undergo cleavage (debenzylation) under vigorous acidic conditions or high temperatures, particularly if Lewis acids or strong mineral acids are used for extended periods.

Method Selection Matrix

We recommend three distinct protocols based on the scale and downstream application:

MethodReagentsPrimary ApplicationRisk Profile
A. Base-Mediated Alkylation

, Alkyl Halide (MeI/BnBr), DMF
Recommended. Best for high-value synthesis; mildest conditions; zero risk of debenzylation.Low. Requires removal of DMF.
B. Fischer Esterification MeOH/EtOH,

(cat.), Reflux
Scale-up. Cost-effective for simple methyl/ethyl esters.Medium. Monitor strictly to prevent ether cleavage.
C. Steglich Esterification DCC/EDC, DMAP, AlcoholComplex Esters. Essential when the alcohol partner is valuable or sterically hindered.Low. Urea byproduct removal can be tedious.

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (The "Safe" Route)

Target: Methyl 3-(3-benzyloxyphenyl)benzoate

This method utilizes a carboxylate salt intermediate, avoiding acidic conditions entirely. It is the gold standard for preserving acid-sensitive protecting groups like benzyl ethers.

Reagents:

  • Substrate: 3-(3-Benzyloxyphenyl)benzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 equiv)
    
  • Electrophile: Iodomethane (MeI) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with the substrate and anhydrous DMF. Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Mechanism: This generates the nucleophilic carboxylate anion.
    
  • Alkylation: Cool the suspension to 0°C. Add Iodomethane dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The acid (baseline) should disappear; the ester (Rf ~0.6) should appear.

  • Workup: Pour the mixture into ice-water (5x reaction volume). The product often precipitates.

    • If solid:[1] Filter, wash with water, and dry.

    • If oil:[2] Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMF. Dry over

      
      .[3]
      
  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.[4]

Protocol B: Modified Fischer Esterification (Scale-Up)

Target: Methyl 3-(3-benzyloxyphenyl)benzoate

Standard Fischer conditions are modified here to minimize exposure to hot acid, reducing the risk of benzyl ether cleavage.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent/Reactant: Methanol (anhydrous, 20 volumes)

  • Catalyst: Sulfuric Acid (

    
    ), conc.[4] (0.1 equiv) or Thionyl Chloride (
    
    
    
    ) (1.1 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in Methanol.

  • Catalyst Addition:

    • Option 1 (

      
      ): Add dropwise at RT. Heat to mild reflux (65°C).
      
    • Option 2 (

      
      ): Cool to 0°C. Add 
      
      
      
      dropwise (generates anhydrous HCl in situ). Warm to RT, then reflux.
  • Monitoring: Check HPLC/TLC every 2 hours.

    • Critical Stop: Do not exceed 12 hours reflux. If the reaction is sluggish, add trimethyl orthoformate (drying agent) rather than more acid.

  • Quench: Cool to RT. Concentrate solvent to ~20% volume. Pour into saturated

    
     solution. Note: Neutralization is vital to prevent hydrolysis.
    
  • Extraction: Extract with DCM. Dry and concentrate.

Visualized Workflows

Decision Tree for Reaction Conditions

The following diagram illustrates the logic flow for selecting the appropriate esterification method based on substrate constraints and available reagents.

EsterificationLogic Start Start: 3-(3-Benzyloxyphenyl)benzoic acid CheckScale Is the reaction Scale > 100g? Start->CheckScale CheckComplex Is the Alcohol partner complex/expensive? CheckScale->CheckComplex No (Yield priority) MethodB Method B: Fischer (MeOH/H2SO4) (Cost Effective, Scalable) CheckScale->MethodB Yes (Cost priority) MethodA Method A: Alkylation (K2CO3/MeI) (High Yield, Mildest) CheckComplex->MethodA No (Simple Methyl/Benzyl ester) MethodC Method C: Steglich (DCC/DMAP) (For Complex Esters) CheckComplex->MethodC Yes Safety QC Check: Monitor Benzyl Ether Integrity MethodB->Safety

Figure 1: Strategic decision tree for selecting esterification conditions.

Mechanism of Base-Mediated Alkylation

This diagram details the mild alkylation pathway, highlighting the absence of acidic species that could threaten the benzyl ether.

AlkylationMechanism Substrate Carboxylic Acid (R-COOH) BaseStep Deprotonation (K2CO3 / DMF) Substrate->BaseStep Intermediate Carboxylate Anion (R-COO- K+) BaseStep->Intermediate AlkylationStep SN2 Attack (+ Me-I) Intermediate->AlkylationStep Product Methyl Ester (R-COOMe) AlkylationStep->Product Byprod Byproducts: KI + CO2 + H2O AlkylationStep->Byprod

Figure 2: Mechanistic flow of the base-mediated alkylation protocol.

Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterAcceptance CriteriaMethod
Appearance White to Off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identity (

NMR)
Methyl singlet @ ~3.9 ppm

NMR (CDCl3)
Benzyl Integrity Benzylic

singlet @ ~5.1 ppm

NMR
Troubleshooting Guide
  • Issue: Debenzylation observed (Phenol peak appears).

    • Cause: Acid concentration too high or reaction time too long in Method B.

    • Solution: Switch to Method A (Alkylation). If using Method B, lower temperature to 50°C and use

      
       instead of 
      
      
      
      to control water content.
  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance from the biphenyl system.

    • Solution: In Method A, add catalytic Sodium Iodide (NaI) (Finkelstein condition) to accelerate the reaction.

References

  • Organic Chemistry Portal. (2023). Benzyl Ethers: Stability and Protecting Group Strategies. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Protocols. Retrieved from [Link]

  • OperaChem. (2024). Typical Procedures for Fischer Esterification. Retrieved from [Link]

Sources

Using 3-(3-Benzyloxyphenyl)benzoic acid as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The 3-(3-Benzyloxyphenyl)benzoic Acid Scaffold: A Versatile Platform for Medicinal Chemistry and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoic acid moiety is a cornerstone in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] When incorporated into a biaryl structure, such as the 3-(3-Benzyloxyphenyl)benzoic acid scaffold, it creates a versatile and sterically defined platform for developing targeted therapeutics. This document provides a comprehensive guide for researchers on the strategic use of this scaffold, covering its medicinal chemistry relevance, synthetic methodologies, and protocols for biological evaluation. We will explore its application in targeting key cellular pathways and provide detailed, field-proven protocols to facilitate its use in drug discovery programs.

The 3-(3-Benzyloxyphenyl)benzoic Acid Scaffold: A Structural Overview

The 3-(3-Benzyloxyphenyl)benzoic acid scaffold possesses a unique combination of structural features that make it a privileged starting point for library synthesis:

  • The Benzoic Acid Group: The carboxylic acid is a key pharmacophoric element. It can act as a hydrogen bond donor and acceptor, often anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[1] Its acidic nature also provides a handle for modulating physicochemical properties like solubility.

  • The Biaryl Core: The two phenyl rings connected via an ether linkage create a semi-rigid, three-dimensional structure. This arrangement allows for precise positioning of substituents to probe specific regions of a target's binding site. The meta-substitution pattern of the benzoic acid and the benzyloxy group is crucial for defining the vectoral space available for further modification.

  • The Benzyloxy Moiety: This group offers several advantages. The benzyl group provides a significant hydrophobic surface that can engage in favorable van der Waals or π-π stacking interactions.[3] Furthermore, the ether linkage is generally stable to metabolic degradation, and the terminal phenyl ring of the benzyl group serves as an additional, easily modifiable position for structure-activity relationship (SAR) studies.

These features combine to create a scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties for a wide range of biological targets.

Synthetic Strategies for Scaffold Construction and Diversification

The construction of the core scaffold and its subsequent diversification can be achieved through robust and well-established synthetic methodologies. The primary strategy involves a palladium-catalyzed cross-coupling reaction to form the central biaryl bond.

Protocol 2.1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the key intermediate, 3-(3-hydroxyphenyl)benzoic acid, which is then benzylated to yield the final scaffold. The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and excellent yields.[4]

Objective: To synthesize 3-(3-Benzyloxyphenyl)benzoic acid.

Workflow Diagram:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Williamson Ether Synthesis A 3-Bromobenzoic acid C Pd(OAc)₂, PPh₃, K₂CO₃ 1,4-Dioxane/H₂O, 90°C A->C B 3-Hydroxyphenylboronic acid B->C D 3-(3-Hydroxyphenyl)benzoic acid C->D E Benzyl Bromide, K₂CO₃ Acetone, Reflux D->E F 3-(3-Benzyloxyphenyl)benzoic acid E->F

Caption: Synthetic workflow for 3-(3-Benzyloxyphenyl)benzoic acid.

Materials:

  • 3-Bromobenzoic acid

  • 3-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • 1,4-Dioxane

  • Acetone

  • Distilled water

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

Step 1: Synthesis of 3-(3-Hydroxyphenyl)benzoic Acid

  • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as palladium(II) acetate (0.02 eq), and a ligand, such as triphenylphosphine (0.08 eq).

    • Causality Note: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction. The phosphine ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps. The base (K₂CO₃) is required for the transmetalation step.

  • Heat the mixture to reflux (approx. 90 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 3-(3-Benzyloxyphenyl)benzoic Acid

  • In a round-bottom flask, dissolve the 3-(3-hydroxyphenyl)benzoic acid (1.0 eq) from Step 1 in acetone.

  • Add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

    • Causality Note: This is a standard Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Key Biological Applications & Assay Protocols

Derivatives of benzoic acid are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5] The 3-(3-Benzyloxyphenyl)benzoic acid scaffold is particularly well-suited for developing inhibitors of enzymes that have hydrophobic pockets adjacent to polar, charged residues, such as kinases and proteases.

Protocol 3.1: Enzyme Inhibition Assay (General Protocol)

This protocol provides a generalized framework for assessing the inhibitory activity of synthesized compounds against a target enzyme. It is based on a common fluorescence-based readout.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target enzyme.

Workflow Diagram:

G A Prepare Serial Dilutions of Test Compounds B Dispense Enzyme, Buffer, and Compound to Microplate A->B C Incubate for Compound-Enzyme Binding B->C D Initiate Reaction with Fluorogenic Substrate C->D E Monitor Fluorescence (Kinetic or Endpoint) D->E F Calculate % Inhibition and Determine IC₅₀ E->F

Caption: General workflow for an enzyme inhibition assay.

Materials:

  • Target enzyme

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay buffer (optimized for the target enzyme)

  • Test compounds dissolved in DMSO

  • Known positive control inhibitor

  • 384-well microplates (black plates for fluorescence)

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution series for 10 points.

  • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into a 384-well microplate.

  • Assay Controls: Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only). These correspond to 100% and 0% inhibition, respectively.

  • Enzyme Addition: Prepare a solution of the target enzyme in the assay buffer. Add this solution (e.g., 10 µL) to all wells of the microplate.

  • Incubation: Gently mix the plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Trustworthiness Note: This pre-incubation step allows the test compounds to reach binding equilibrium with the enzyme before the enzymatic reaction begins, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate in the assay buffer. Add this solution (e.g., 10 µL) to all wells to start the reaction.

  • Data Acquisition: Immediately place the microplate into a plate reader and monitor the change in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Neg - Signal_Pos))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and SAR Analysis

Systematic evaluation of the data generated from biological assays is critical for guiding the drug discovery process. A structure-activity relationship (SAR) table is an essential tool for this analysis.

Hypothetical SAR Data Table:

The following table illustrates how to organize data to infer SAR trends for a hypothetical series of analogs based on the 3-(3-Benzyloxyphenyl)benzoic acid scaffold targeting "Enzyme X".

Compound IDR¹ (on Benzoic Acid Ring)R² (on Benzyl Ring)IC₅₀ (nM) vs. Enzyme X
Scaffold-01 HH1250
SAR-01a 4-FH850
SAR-01b 4-ClH600
SAR-02a H4-F970
SAR-02b H4-OCH₃550
SAR-03 4-Cl4-OCH₃85

Inferred SAR Trends:

  • R¹ Position: Small electron-withdrawing groups at the 4-position of the benzoic acid ring (e.g., F, Cl) appear to be beneficial for activity, suggesting a possible interaction with a nearby electropositive region or a favorable conformational effect.

  • R² Position: Modifications to the terminal benzyl ring are also well-tolerated. The potent improvement with a 4-methoxy group (SAR-02b) suggests the presence of a hydrophobic pocket that can also accommodate a hydrogen bond acceptor.

  • Synergy: Combining the optimal substituents at both positions (SAR-03) results in a significant, synergistic improvement in potency. This indicates that the R¹ and R² positions likely occupy distinct sub-pockets of the enzyme's active site.

This systematic approach allows for the rational design of the next generation of compounds with improved potency and desired properties.

Conclusion

The 3-(3-Benzyloxyphenyl)benzoic acid scaffold represents a highly versatile and synthetically accessible platform for medicinal chemistry. Its inherent structural features, combined with the power of modern synthetic methods like the Suzuki-Miyaura coupling, allow for the rapid generation of diverse chemical libraries. By employing systematic biological evaluation and careful SAR analysis, researchers can effectively leverage this scaffold to develop novel and potent modulators of a wide range of biological targets, ultimately contributing to the discovery of new therapeutic agents.

References

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Available at: [Link]

  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(11), 935-948. Available at: [Link]

  • Khan, I., et al. (2020). Exploring 3-Benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, structure-activity relationship and molecular modelling simulations. Journal of Biomolecular Structure & Dynamics, 39(12), 4469-4481. Available at: [Link]

  • Gaidhane, M. K., et al. (2018). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. DergiPark. Available at: [Link]

  • Chaudhary, P., et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Issa, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. European Archives of Health and Technology. Available at: [Link]

  • D'souza, C., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 10(4), 1184-1191. Available at: [Link]

  • Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

  • Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

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Application Notes and Protocols: Functionalization Strategies for the Carboxylic Acid Group in 3-(3-Benzyloxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Benzyloxyphenyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a protected phenol and a modifiable carboxylic acid on separate phenyl rings, allows for selective chemical transformations. The carboxylic acid moiety, in particular, is a prime handle for a variety of functionalization reactions, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel functional materials. This guide provides detailed protocols and technical insights into the primary strategies for the chemical modification of the carboxylic acid group of 3-(3-Benzyloxyphenyl)benzoic acid.

Core Functionalization Strategies: A Decision-Making Workflow

The choice of functionalization strategy for the carboxylic acid group of 3-(3-Benzyloxyphenyl)benzoic acid is dictated by the desired final product. The following diagram illustrates a decision-making workflow for selecting the appropriate reaction pathway.

Functionalization Workflow Decision Workflow for Carboxylic Acid Functionalization start 3-(3-Benzyloxyphenyl)benzoic acid amide Amide Bond Formation start->amide Couple with an amine ester Esterification start->ester React with an alcohol alcohol Reduction to Alcohol start->alcohol Reduce the carboxylic acid amine Conversion to Amine start->amine Rearrange to an amine cross_coupling Decarboxylative Cross-Coupling start->cross_coupling Couple with an aryl halide product_amide Amides amide->product_amide product_ester Esters ester->product_ester product_alcohol Benzyl Alcohols alcohol->product_alcohol product_amine Anilines amine->product_amine product_biaryl Biaryls cross_coupling->product_biaryl

Caption: Decision workflow for functionalizing the carboxylic acid group.

Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequent transformations in medicinal chemistry, as the amide functional group is a key feature of many pharmaceuticals.[1][2][3] The reaction involves the coupling of the carboxylic acid with a primary or secondary amine.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is typically achieved using a coupling reagent. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium or aminium salts such as PyBOP and HATU, respectively.[3][5] The choice of coupling reagent and additives can be critical, especially when dealing with sterically hindered substrates or electron-deficient amines.[6]

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol is widely applicable for the synthesis of a variety of amides under mild conditions.[5] The addition of N-hydroxysuccinimide (NHS) forms an active ester intermediate, which improves reaction efficiency and minimizes side reactions.

Materials:

  • 3-(3-Benzyloxyphenyl)benzoic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add NHS (1.2 eq) followed by EDC (1.2 eq).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Amine Coupling:

    • Add the amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group can be used to modulate the lipophilicity and other physicochemical properties of the molecule. The classic Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.[7][8][9]

Scientific Rationale

The Fischer esterification is an equilibrium-controlled process.[9] To drive the reaction towards the ester product, it is common to use the alcohol as the solvent (in large excess) or to remove the water that is formed during the reaction. For sterically hindered acids, more forcing conditions or alternative methods may be necessary.[10][11]

Protocol 2: Fischer Esterification

This protocol describes the synthesis of the methyl ester of 3-(3-Benzyloxyphenyl)benzoic acid.

Materials:

  • 3-(3-Benzyloxyphenyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • Suspend 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

    • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude ester by column chromatography or recrystallization.

Reduction to Alcohols: Introducing a New Functional Handle

Reduction of the carboxylic acid to a primary alcohol provides a new site for further functionalization, such as etherification or oxidation to an aldehyde.

Scientific Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12] The reaction proceeds via a lithium carboxylate salt. In contrast, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids unless activating agents are used.[12][13] The benzyloxy group in the starting material is generally stable to hydride reducing agents.

Protocol 3: Reduction with LiAlH₄

Materials:

  • 3-(3-Benzyloxyphenyl)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M aqueous HCl

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate)

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

    • Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude alcohol by column chromatography.

Conversion to Amines via Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[14][15][16]

Scientific Rationale

The reaction proceeds through an acyl azide intermediate, which is typically generated in situ from the carboxylic acid.[16][17] Upon heating, the acyl azide undergoes a concerted rearrangement to an isocyanate, with the loss of nitrogen gas.[15] The isocyanate can then be trapped with various nucleophiles. Hydrolysis of the isocyanate yields the primary amine.

Protocol 4: One-Pot Curtius Rearrangement

This protocol uses diphenylphosphoryl azide (DPPA) to convert the carboxylic acid directly to the isocyanate, which is then trapped with tert-butanol to form a Boc-protected amine.

Materials:

  • 3-(3-Benzyloxyphenyl)benzoic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-(3-Benzyloxyphenyl)benzoic acid (1.0 eq) and TEA (1.2 eq) in anhydrous toluene.

    • Add DPPA (1.1 eq) and tert-butanol (2.0 eq).

    • Heat the mixture to reflux (80-90 °C) and stir for 2-6 hours, monitoring for the evolution of nitrogen gas.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude Boc-protected amine by column chromatography. The Boc group can be subsequently removed under acidic conditions to yield the free amine.

Decarboxylative Cross-Coupling: Forging New C-C Bonds

Recent advances in transition metal catalysis have enabled the use of carboxylic acids as coupling partners in cross-coupling reactions, where the carboxyl group is extruded as CO₂.[18][19] This allows for the formation of new carbon-carbon bonds, such as in the synthesis of biaryl compounds.

Scientific Rationale

Copper or palladium-catalyzed decarboxylative cross-coupling reactions of benzoic acids with aryl halides provide a powerful method for biaryl synthesis.[18][19] These reactions often require high temperatures and specific ligands to facilitate the catalytic cycle.

Conceptual Outline for Decarboxylative Cross-Coupling

A typical procedure would involve heating 3-(3-Benzyloxyphenyl)benzoic acid with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base in a high-boiling solvent. The specific conditions would need to be optimized based on the chosen aryl halide and catalytic system.

Summary of Functionalization Strategies

Functionalization StrategyKey ReagentsProduct Functional GroupTypical Yield (%)
Amide Coupling EDC/NHS, AminesAmide70-95%
Esterification Alcohol, Acid CatalystEster60-90%
Reduction LiAlH₄Primary Alcohol75-95%
Curtius Rearrangement DPPA, t-BuOHBoc-protected Amine60-85%
Decarboxylative Coupling Pd or Cu catalyst, Aryl halideBiarylVariable

Conclusion

The carboxylic acid group of 3-(3-Benzyloxyphenyl)benzoic acid offers a rich platform for chemical diversification. The choice of functionalization strategy should be guided by the desired final product and the chemical compatibility of the reaction conditions with the benzyloxy protecting group. The protocols provided herein offer robust and reproducible methods for accessing a wide range of derivatives from this valuable starting material.

References

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  • Vertex AI Search Result 8. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace.
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Standard operating procedure for handling 3-(3-Benzyloxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 3-(3-Benzyloxyphenyl)benzoic Acid

Foreword

This document provides a comprehensive guide to the standard operating procedures for handling 3-(3-Benzyloxyphenyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, these notes synthesize critical safety protocols with practical, field-proven experimental workflows. The causality behind each procedural step is explained to ensure both safety and experimental integrity. Every protocol is designed as a self-validating system, grounded in authoritative safety data and chemical principles.

Compound Profile and Physicochemical Properties

3-(3-Benzyloxyphenyl)benzoic acid is an aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a phenyl ring, and a benzyl ether linkage, makes it a valuable building block in medicinal chemistry and organic synthesis. Understanding its physical and chemical properties is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 69026-14-8
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Solid
Melting Point 133-137 °C
pKa As a derivative of benzoic acid (pKa ~4.20), it is a weak acid.[1][2]
Solubility Expected to be soluble in organic solvents such as alcohols, ethers, and chloroform; slightly soluble in water.[1][3]

Hazard Identification and Safety Protocols

Safe handling of any chemical begins with a thorough understanding of its potential hazards. While specific toxicity data for 3-(3-Benzyloxyphenyl)benzoic acid is limited, data from structurally related aromatic carboxylic acids and benzyloxy derivatives provide a strong basis for hazard assessment.[4][5][6][7]

GHS Hazard Classification (Inferred)

Based on analogous compounds, the following hazards should be assumed:

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[6]
Skin IrritationCategory 2Causes skin irritation.[4][5][6][7]
Eye IrritationCategory 2Causes serious eye irritation.[4][5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[6][8]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The principle of "as low as reasonably practicable" (ALARP) should be applied to all chemical handling activities.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[9]

  • Eye Protection : Safety glasses with side shields or goggles are required.[10] A face shield should be used if there is a risk of splashing or significant dust generation.[11]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and kept fastened.[12] Ensure closed-toe shoes are worn.[12]

  • Respiratory Protection : For weighing and handling of the powder, a dust mask (e.g., N95) or a higher level of respiratory protection should be used, especially if not performed in a certified chemical fume hood.[13]

Engineering Controls
  • Ventilation : Always handle 3-(3-Benzyloxyphenyl)benzoic acid in a well-ventilated area.[14] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[9][15]

  • Safety Stations : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6][10]

Experimental Protocols: From Storage to Solution

The following protocols provide a systematic approach to handling 3-(3-Benzyloxyphenyl)benzoic acid, ensuring both user safety and compound integrity.

Workflow for Safe Chemical Handling

This diagram illustrates the critical steps for safely handling the compound from retrieval to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure PPE 1. Don PPE (Lab Coat, Gloves, Goggles) Verify 2. Verify Chemical & SDS Area 3. Prepare Work Area (Fume Hood) Retrieve 4. Retrieve from Storage Equilibrate 5. Equilibrate to Room Temp Retrieve->Equilibrate Weigh 6. Weigh Compound Equilibrate->Weigh Dissolve 7. Prepare Solution Weigh->Dissolve Waste 8. Dispose of Waste Dissolve->Waste Experiment Complete Clean 9. Clean Equipment & Area Waste->Clean Doff 10. Doff PPE & Wash Hands Clean->Doff cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification Start 3-(3-Benzyloxyphenyl) benzoic acid Activate Add Activating Agent (e.g., SOCl₂, EDCI) Start->Activate Amine Add Amine (R-NH₂) Activate->Amine Activated Intermediate Couple Reaction under controlled temperature Amine->Couple Quench Quench Reaction Couple->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Final Product (Amide Derivative) Purify->Final

Caption: General workflow for amidation of 3-(3-Benzyloxyphenyl)benzoic acid.

References

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  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet for 2-Benzoylbenzoic acid.
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  • TCI Chemicals. (2023, March 5). Safety Data Sheet for 3,4,5-Tris(benzyloxy)benzoic Acid.
  • Labbox. (2023, January 12). Safety Data Sheet for Benzoic acid AGR.
  • BenchChem. (2025). Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid.
  • MilliporeSigma. (n.d.). 3-Benzyloxybenzoic acid 97%.
  • Fisher Scientific. (2011, July 25). Safety Data Sheet for 4-Benzyloxybenzoic acid.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • BenchChem. (2025). Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet for 3,4,5-Tris(benzyloxy)benzoic Acid.
  • BenchChem. (n.d.). Safe handling and storage procedures for 6-Bromochromane-3-carboxylic acid.
  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, September 17). Safety Data Sheet for 3,5-Bis(4-nitrophenoxy)benzoic Acid.
  • Justlong in Food. (2024, January 29). Chemical Properties of Benzoic Acid: Detailed Analysis.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, May 15).
  • Wikipedia. (n.d.). Benzoic acid.
  • European Archives of Health and Technology. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.
  • Flinn Scientific. (n.d.). Benzoic Acid Safety Data Sheet (SDS).
  • ESSECO. (2023, July 10). Safety Data Sheet for BENZOIC ACID E 210 PH. EUR. USP FCC JP.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Benzyloxybenzoic acid.
  • ResearchGate. (2025, August 6). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • OC-Praktikum. (2006, March).
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
  • Longdom Publishing. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 3-(3-Benzyloxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(3-Benzyloxyphenyl)benzoic acid . As a researcher, you are likely encountering a specific frustration: this compound dissolves perfectly in DMSO but precipitates immediately ("crashes out") when added to aqueous cell culture media or assay buffers.

This behavior is dictated by its physicochemical identity. This molecule is a lipophilic weak acid (Predicted pKa ≈ 4.2–4.5). It possesses a "Jekyll and Hyde" nature:

  • The Head (Benzoic Acid): Soluble only when ionized (pH > pKa).

  • The Tail (Benzyloxyphenyl): Highly hydrophobic, driving aggregation even when the head is ionized.

This guide provides the protocols to overcome these opposing forces.

Part 1: Stock Solution Preparation

Q: What is the best solvent for creating a high-concentration master stock?

A: DMSO (Dimethyl Sulfoxide) is the required solvent. Do not use water, PBS, or ethanol for the master stock. Ethanol evaporates too quickly for long-term storage, and water will not dissolve the un-ionized acid form found in the powder.

Protocol: Preparation of 10 mM Master Stock

  • Calculate: Determine the mass required for 10 mM based on the molecular weight (MW ≈ 304.34 g/mol ).

    • Example: To make 1 mL of 10 mM stock, weigh 3.04 mg .

  • Add Solvent: Add 1 mL of high-grade (>99.9%) anhydrous DMSO.

  • Mix: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

Table 1: Solvent Solubility Profile

SolventSolubility RatingSuitabilityNotes
DMSO High (>50 mM)Excellent Standard for master stocks.
Ethanol ModerateGoodGood for intermediate dilutions, but volatile.
PBS (pH 7.4) Very Low (<10 µM)Poor Causes immediate precipitation of stock.
0.1 M NaOH ModerateCautionSoluble due to ionization, but high pH damages cells.

Part 2: The "Crash-Out" Problem (Troubleshooting Precipitation)

Q: Why does the compound precipitate when I add it to my cell culture media, even though the final concentration is low?

A: This is caused by Solvent Shock and Local pH Drop . When you pipet a drop of DMSO stock into aqueous media, the DMSO diffuses away instantly. For a split second, the compound molecules are left "naked" in water. If they find each other before they find a water molecule to hydrate them, they form a crystal nucleus and precipitate.

The Solution: Intermediate Dilution Step Never pipet 100% DMSO stock directly into the final assay well if you are facing solubility issues. Use a "step-down" dilution.

Workflow: The Serial Dilution Strategy

DilutionStrategy Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:10 into Buffer/Media Final Assay Plate (1x Conc. in 0.1% DMSO) Inter->Final 2. Transfer to Assay (Dilute 1:10)

Figure 1: Step-down dilution reduces the kinetic energy barrier of hydration, preventing immediate aggregation.

Protocol:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 using culture media (or PBS) to create a 1 mM solution.

    • Note: You may see slight turbidity. Vortex immediately.

  • Prepare Final: Pipet from this 1 mM intermediate into your assay wells to reach the final concentration (e.g., 10 µM).

    • Result: The final DMSO concentration is lower, and the dispersion is more uniform.

Part 3: Advanced Formulation (Cyclodextrins)

Q: Step-down dilution didn't work. I need a higher concentration (e.g., 50 µM) in the assay. What now?

A: You must use a carrier molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for lipophilic acids. It forms an inclusion complex, hiding the hydrophobic "tail" of the molecule inside a sugar donut, while the outside remains water-soluble.

Protocol: Cyclodextrin-Enhanced Solubilization

  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Complexation:

    • Take your compound powder (e.g., 1 mg).

    • Add the 20% HP-β-CD solution directly to the powder (do not use DMSO if possible, or use minimal DMSO <5%).

    • Crucial Step: Sonicate for 10–20 minutes at 37°C. The solution should turn clear.

  • Usage: Use this complexed solution as your stock. It can be diluted directly into media without precipitation.

Table 2: Carrier Options

CarrierConc.[1][2][3][4][5][6] RangeProsCons
HP-β-CD 0.5% - 5%Biologically inert, high solubility.Expensive, requires sonication.
BSA (Albumin) 0.1% - 1%Physiological carrier.Can bind drug tightly, reducing free concentration.
Tween-80 0.01% - 0.05%Cheap surfactant.Toxic to sensitive cells; can lyse membranes.

Part 4: pH Criticality (The Hidden Variable)

Q: My compound dissolves in PBS but crashes in my specific assay buffer. Why?

A: Check your pH. 3-(3-Benzyloxyphenyl)benzoic acid has a pKa of approx 4.2 .

  • pH 7.4: ~99.9% ionized (Soluble-ish).

  • pH 5.0: ~15% ionized (Insoluble).

If your assay uses an acidic buffer (e.g., acetate buffer, lysosomal mimics) or if your culture media has become acidic (yellow) due to cell overgrowth, the compound will precipitate.

Diagnostic Check: Ensure your assay buffer has strong buffering capacity (e.g., HEPES 25 mM) to maintain pH > 7.0.

Part 5: Assay Interference & DMSO Limits

Q: How much DMSO can my cells tolerate?

A: This depends on the cell line, but general rules apply to ensure data integrity.

DMSO Tolerance Thresholds:

  • Sensitive (Primary Neurons, Stem Cells): Max 0.1% v/v.

  • Robust (HeLa, HEK293, CHO): Max 0.5% v/v.

  • Biochemical Assays (Enzymatic): Max 1.0% v/v (check enzyme sensitivity).

Visual Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Compound Precipitates? CheckpH Check Buffer pH Is pH > 7.0? Start->CheckpH AdjustpH Adjust pH to 7.4 (Use HEPES/Tris) CheckpH->AdjustpH No (Acidic) CheckConc Is Final Conc > 50 µM? CheckpH->CheckConc Yes (Neutral) AdjustpH->CheckConc UseCD Use HP-beta-Cyclodextrin (See Part 3) CheckConc->UseCD Yes (High Load) Dilution Use Intermediate Dilution (See Part 2) CheckConc->Dilution No (Low Load) Success Proceed to Assay UseCD->Success Dilution->Success

Figure 2: Logic flow for determining the correct solubilization strategy.

References

  • National Institutes of Health (NIH) - NCATS. Assay Guidance Manual: DMSO Tolerance and Solubility in Cell-Based Assays. Available at: [Link]

  • PubChem. Benzoic Acid: Physicochemical Properties and pKa Data. Available at: [Link]

Sources

Technical Guide: Minimizing Side Reactions in 3-(3-Benzyloxyphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific yield-limiting issues during the synthesis of 3-(3-Benzyloxyphenyl)benzoic acid.

Strategic Analysis of the Coupling

The synthesis of 3-(3-Benzyloxyphenyl)benzoic acid typically involves a Suzuki-Miyaura cross-coupling between a 3-benzyloxyphenylboronic acid (nucleophile) and a 3-halobenzoic acid derivative (electrophile).

To minimize side reactions, you must understand the electronic "personality" of your reagents:

  • The Nucleophile (Boronic Acid): The benzyloxy group is electron-donating (

    
     effect). This makes the aryl ring electron-rich, increasing the rate of transmetallation but also making it susceptible to oxidative homocoupling .
    
  • The Electrophile (Halide): The carboxylic acid (or ester) is electron-withdrawing (

    
     effect). This activates the ring for oxidative addition. However, a free carboxylic acid (
    
    
    
    ) can poison Palladium catalysts by forming unreactive carboxylate-Pd complexes.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am observing significant amounts of 3,3'-bis(benzyloxy)biphenyl (Homocoupling)."

Diagnosis: Oxidative Homocoupling.[1] Mechanism: Dissolved oxygen oxidizes the Pd(0) species to a Pd(II)-peroxo complex, which consumes two equivalents of your boronic acid rather than participating in the cross-coupling cycle.[2]

Corrective Actions:

  • Degassing is Non-Negotiable: Sparging with Argon for 5 minutes is often insufficient for sensitive reactions. Use the Freeze-Pump-Thaw method (3 cycles) for rigorous O2 removal.

  • Ligand Selection: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos . These ligands create a steric wall around the Palladium center, making the formation of the homocoupled bis-aryl species kinetically unfavorable compared to the cross-coupling reductive elimination.

  • Slow Addition: Add the boronic acid solution slowly via a syringe pump over 1 hour. Keeping the instantaneous concentration of boronic acid low minimizes the probability of two boronate molecules meeting at the catalyst center.

Issue 2: "My yield is low, and I see unreacted aryl halide and benzene derivatives."

Diagnosis: Protodeboronation.[1][2] Mechanism: The C-B bond hydrolyzes under basic conditions, replacing the boron group with a proton. This kills the nucleophile.

Corrective Actions:

  • Base Management: Strong bases (e.g.,

    
    , 
    
    
    
    ) accelerate protodeboronation.[3] Switch to mild, anhydrous bases like
    
    
    or
    
    
    .
  • Water Control: While Suzuki coupling requires some water for transmetallation, excess water promotes hydrolysis. Use a defined solvent ratio (e.g., Dioxane:Water 9:1) rather than an arbitrary splash.

  • Temperature: Lower the reaction temperature. If you are refluxing at 100°C, try 60-80°C. Protodeboronation has a higher activation energy than the coupling; reducing heat favors the coupling product.

Issue 3: "The reaction stalls when using free 3-bromobenzoic acid."

Diagnosis: Catalyst Poisoning / Solubility Issues. Mechanism: The carboxylate anion (


) generated in situ can coordinate tightly to the Pd(II) center, displacing the phosphine ligands and creating a "dead" catalyst species. Furthermore, the salt forms may precipitate out of the organic phase (Dioxane/Toluene), halting the reaction.

Corrective Actions:

  • The "Ester Route" (Recommended): Protect the acid as Methyl 3-bromobenzoate before coupling. The ester group is non-coordinating and lipophilic. Hydrolyze the ester (LiOH/THF) after the coupling is complete.

  • Specialized Catalysts: If you must use the free acid, use Pd(OAc)2 with SPhos (Buchwald precatalysts) and 3 equivalents of base to ensure the acid is fully deprotonated and solubilized in a polar solvent mixture (e.g., n-Butanol/Water).

Visualizing the Reaction Logic[4][5][6]

Diagram 1: The Catalytic Cycle & "Off-Ramps"

This diagram illustrates where the side reactions occur relative to the productive cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Homo SIDE REACTION: Homocoupling (Requires O2) Pd0->Homo O2 Present TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base Poison SIDE REACTION: Catalyst Poisoning (Coordination of -COOH) OxAdd->Poison Free -COOH Prod Product Release (Reductive Elimination) TransMet->Prod Proto SIDE REACTION: Protodeboronation (Hydrolysis of Boronic Acid) TransMet->Proto Excess Base/Heat Prod->Pd0

Caption: The Suzuki catalytic cycle (Green/Blue) vs. common failure modes (Red).[3] Note that Oxygen triggers homocoupling at the Pd(0) stage.[2][4]

Diagram 2: Optimization Decision Tree

DecisionTree Start Start: Reagent Selection CheckAcid Using Free Acid? Start->CheckAcid RouteA Route A: Ester Protection (Robust) CheckAcid->RouteA No (Use Ester) RouteB Route B: Free Acid (High Risk) CheckAcid->RouteB Yes LigandA Standard Ligand (PPh3, dppf) RouteA->LigandA LigandB Specialized Ligand (SPhos, XPhos) RouteB->LigandB Solvent Solvent: Dioxane/H2O (9:1) LigandA->Solvent LigandB->Solvent Base Base: K3PO4 (Anhydrous) Solvent->Base

Caption: Decision matrix for selecting the synthesis route. The Ester route allows for cheaper ligands; the Free Acid route requires specialized Buchwald ligands.

Recommended Experimental Protocol (Ester Route)

This protocol prioritizes robustness and ease of purification.

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • 3-Benzyloxyphenylboronic acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

Step-by-Step:

  • Degassing (Critical): Combine the bromide, boronic acid, and base in the reaction vessel. Add the solvent mixture.[6][5][7][8] Before adding the catalyst, bubble Argon through the liquid for 20 minutes (or freeze-pump-thaw).

  • Catalyst Addition: Add the Pd catalyst under a positive pressure of Argon. Seal the vessel immediately.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC or LCMS.[6]

    • Checkpoint: If the reaction turns black (Pd precipitation) early, oxygen ingress occurred.

  • Workup & Purification (The "Acid Switch"):

    • Dilute with EtOAc and wash with water.[6]

    • Evaporate solvent.[1][7]

    • Hydrolysis: Redissolve crude ester in THF/Water (1:1), add LiOH (3 equiv), and stir at RT until conversion to acid is complete.

    • Purification Trick: Extract the alkaline aqueous layer with Ether (removes neutral homocoupled byproducts and unreacted boronic acid derivatives).

    • Acidify the aqueous layer to pH 2 with 1M HCl. The product, 3-(3-Benzyloxyphenyl)benzoic acid , will precipitate. Filter and dry.[6]

Data Summary: Base & Solvent Effects[2][4][7][11][12]

VariableRecommendationReason
Base

Milder than carbonates; reduces protodeboronation risk.[3]
Solvent Dioxane/Water (4:[5]1)Excellent solubility for biaryls; water is necessary for the boronate activation step.
Ligand dppf (for esters)Bidentate ligand resists de-coordination; robust.
Ligand SPhos (for acids)Electron-rich/bulky; prevents catalyst poisoning by carboxylates.
Atmosphere Argon (Sparged)Essential to prevent Homocoupling (O2 driven).

References

  • Suzuki-Miyaura Cross-Coupling Mechanism & Side Reactions

    • Title: Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
    • Source:Chemical Reviews / NIH.
    • URL:[Link]

  • Homocoupling Prevention

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[6][9]

    • Source:Organic Process Research & Development (ACS).
    • URL:[Link][3]

  • Boronic Acid Stability (Protodeboronation)

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling.
    • Source:Chemical Society Reviews (RSC).
    • URL:[Link]

  • Coupling of Free Carboxylic Acids

    • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.[10][11]

    • Source:Cell Reports Physical Science.
    • URL:[Link]

Sources

Overcoming steric hindrance in 3-(3-Benzyloxyphenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(3-Benzyloxyphenyl)benzoic acid

Welcome to the technical support guide for overcoming steric hindrance in the synthesis of 3-(3-Benzyloxyphenyl)benzoic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing sterically congested biaryl systems. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 3-(3-Benzyloxyphenyl)benzoic acid considered challenging?

The primary challenge lies in the formation of the C-C bond between the two phenyl rings, a reaction typically achieved via palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction. The molecule has a meta,meta' substitution pattern. This arrangement places the bulky benzyloxy group and the benzoic acid moiety in positions that create significant steric hindrance around the reaction centers. This congestion can impede key steps in the catalytic cycle, leading to low yields and side product formation.[1]

Q2: What is the most common cause of low yields in this specific Suzuki-Miyaura coupling?

Low yields are most often a consequence of an inefficient catalytic cycle. Steric hindrance can severely slow down two critical steps:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide is often the rate-limiting step and is disfavored by bulky groups near the reaction site.

  • Reductive Elimination: The final step, where the two aryl groups are joined to form the biaryl product, can be difficult.[2] The steric clash between the bulky substituents on both rings can raise the energy barrier for this step, leading to catalyst decomposition or undesired side reactions.

Q3: Besides low yield, what are the major side products I should watch for?

The two most common side products are a direct result of the sluggish desired reaction pathway:

  • Proto-deboronation: The boronic acid coupling partner reacts with trace amounts of water or other protic sources in the reaction mixture, replacing the C-B bond with a C-H bond.[3][4] This consumes your starting material without forming the product. This side reaction can be catalyzed by the base or even by certain palladium complexes.[5][6]

  • Homo-coupling: Two molecules of the boronic acid or two molecules of the aryl halide can couple with themselves, forming symmetrical biaryls (e.g., 3,3'-dibenzyloxybiphenyl). This is often a sign that the transmetalation or reductive elimination steps are not proceeding efficiently.

You can identify these byproducts by analyzing the crude reaction mixture with LC-MS or NMR spectroscopy, looking for masses corresponding to the protonated boronic acid starting material (benzyloxybenzene) and the homo-coupled dimers.[4]

Troubleshooting Guide: From Low Yield to Success

Problem: My reaction between 3-bromobenzoic acid and (3-benzyloxyphenyl)boronic acid results in low (<20%) yield and significant starting material recovery.

This is a classic symptom of a stalled catalytic cycle due to steric hindrance. The solution lies in systematically optimizing the catalyst system and reaction conditions to favor the desired pathway.

Potential Cause A: Ineffective Catalyst-Ligand Combination

Standard ligands like triphenylphosphine (PPh₃) are often too small and inefficient for sterically demanding couplings. The key is to use electron-rich, bulky phosphine ligands that accelerate the rate-limiting steps of the catalytic cycle.[7][8]

Solution A: Employ Modern, Bulky Phosphine Ligands

Bulky "Buchwald" ligands or N-heterocyclic carbenes (NHCs) are designed to create a coordinatively unsaturated, reactive palladium center that facilitates both oxidative addition and reductive elimination.[7][9][10]

G cluster_0 Systematic Ligand Optimization Start Initial Low Yield with PPh₃ L1 Screen Generation 2 Ligands: SPhos or XPhos L2 Screen Generation 3/4 Ligands: RuPhos or AdBrettPhos L3 Consider NHC Ligands: IPr or IMes Result Optimized Yield

Comparative Data for Ligand Selection in Hindered Couplings:

Ligand ClassExample LigandKey FeatureTypical Catalyst LoadingPerformance Notes
Gen 2 Dialkylbiaryl SPhos, XPhosExcellent for general sterically hindered substrates.[7]1-2 mol %A robust starting point for optimization. XPhos is often superior for aryl chlorides.
Gen 3/4 Dialkylbiaryl RuPhos, BrettPhosMore electron-rich and tailored for very challenging couplings.0.5-2 mol %Often provides higher turnover numbers and may work at lower temperatures.[11]
N-Heterocyclic Carbene IPr, IMesStrong σ-donors, form highly stable catalysts.[7][12]1-3 mol %Excellent for electron-rich aryl chlorides and can prevent catalyst decomposition.[12]

Potential Cause B: Suboptimal Base or Solvent

The choice of base and solvent is critical. A base that is too strong or too weak can hinder the reaction. The solvent must be able to dissolve the reagents and stabilize the catalytic species.

Solution B: Fine-Tune Reaction Parameters

  • Base Selection: For sterically hindered couplings, moderately strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices. Stronger bases like hydroxides can sometimes accelerate proto-deboronation.[3]

  • Solvent System: Aprotic polar solvents or ethereal solvents are generally effective. A mixture of 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio) is a standard starting point. The water is essential to solubilize the base and facilitate transmetalation.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy barriers.[2]

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis of 3-(3-Benzyloxyphenyl)benzoic acid, incorporating best practices to mitigate steric hindrance and side reactions.

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • (3-(Benzyloxy)phenyl)boronic acid or its pinacol ester (1.2-1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

  • SPhos (4 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)

  • 1,4-Dioxane, anhydrous (0.1 M concentration relative to aryl bromide)

  • Water, degassed (20% of dioxane volume)

Procedure:

  • Inert Atmosphere is Crucial: Add the 3-bromobenzoic acid, (3-(benzyloxy)phenyl)boronic acid, and K₃PO₄ to a Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly stir the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent to pre-form the active catalyst.

  • Reaction Assembly: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.[4] Add the catalyst (or the pre-mixed solution) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid and precipitate the product.

  • Purification: Filter the crude product. It can be further purified by washing with water and a non-polar solvent (like hexane) to remove non-polar impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[13]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_TS [label="Oxidative Addition\n(Slowed by Sterics)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII [label="Ar¹-Pd(II)L₂-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RE_TS [label="Reductive Elimination\n(Slowed by Sterics)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar¹-Ar²\n(Product)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ar1X [label="Ar¹-X", shape=plaintext]; Ar2B [label="Ar²-B(OR)₂", shape=plaintext]; Base [label="Base", shape=plaintext];

// Edges Pd0 -> OA_TS [label="+ Ar¹-X"]; OA_TS -> PdII; Ar1X -> OA_TS [style=invis]; PdII -> Transmetalation; Transmetalation -> PdII_Ar2; Ar2B -> Transmetalation [label="+ Base"]; Base -> Transmetalation [style=invis]; PdII_Ar2 -> RE_TS; RE_TS -> Product; RE_TS -> Pd0 [label="Regenerates\nCatalyst"]; } caption { label: "Fig. 2: Suzuki-Miyaura cycle highlighting sterically hindered steps."; fontname: "Arial"; fontsize: 10; } enddot Fig. 2: Suzuki-Miyaura cycle highlighting sterically hindered steps.

This diagram shows how bulky ligands (L) are essential. They promote the difficult oxidative addition and reductive elimination steps, preventing the catalyst from getting stuck and allowing the cycle to turn over efficiently.[7]

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. The Doyle Group. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Center for Biotechnology Information. [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. The Hong Kong Polytechnic University. [Link]

  • 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. The Chinese University of Hong Kong. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF - ResearchGate. ResearchGate. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. American Chemical Society. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Chemical.AI. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed. National Center for Biotechnology Information. [Link]

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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed. National Center for Biotechnology Information. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. ResearchGate. [Link]

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - MDPI. MDPI. [Link]

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  • Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents.
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Stability of 3-(3-Benzyloxyphenyl)benzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(3-Benzyloxyphenyl)benzoic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical protocols needed to ensure the integrity of your experiments.

Chemical Stability Profile

3-(3-Benzyloxyphenyl)benzoic acid possesses two primary functional groups that dictate its chemical stability: a benzoic acid moiety and a benzyl ether linkage. While the molecule is generally robust, its primary liability is the acid-catalyzed cleavage of the benzyl ether.

  • Benzyl Ether Linkage: This group is stable under neutral and basic conditions but is susceptible to cleavage under strong acidic conditions, particularly with heating.[1][2] The reaction proceeds via an SN1-type mechanism, where protonation of the ether oxygen is followed by the formation of a stable benzyl carbocation.[2][3]

  • Carboxylic Acid Group: The benzoic acid moiety is a weak acid (pKa ≈ 4.2) and is generally stable.[4] Under basic conditions (pH > ~5), it will deprotonate to form a highly water-soluble carboxylate salt.[5][6] It is stable under most acidic conditions but can undergo decarboxylation at very high temperatures.[7][8]

The interplay between these two groups governs the compound's behavior in different chemical environments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I observed significant loss of my compound after an acidic workup or purification step (e.g., reverse-phase HPLC with a TFA-containing mobile phase). What is the likely cause?

A: The most probable cause is the acid-catalyzed cleavage of the benzyl ether linkage. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can protonate the ether oxygen, leading to its cleavage and the formation of 3-(3-hydroxyphenyl)benzoic acid and benzyl alcohol (or a corresponding benzyl-derived byproduct).[9][10]

Validation Steps:

  • Analyze a sample of your post-workup material by LC-MS. Look for a peak with a mass corresponding to 3-(3-hydroxyphenyl)benzoic acid (C₁₃H₁₀O₃, MW: 214.22 g/mol ).

  • Co-injection: If possible, co-inject your sample with an authentic standard of 3-(3-hydroxyphenyl)benzoic acid to confirm the retention time.

Solutions:

  • Avoid Strong Acids: If your experimental design allows, use weaker acids or minimize the exposure time to strong acids.

  • Lower Temperature: Perform acidic steps at lower temperatures (e.g., 0 °C) to reduce the rate of ether cleavage.

  • Alternative Purification: Consider normal-phase chromatography or crystallization if reverse-phase HPLC with acidic modifiers is causing degradation.

Q: My compound's solubility in aqueous buffer is highly variable and pH-dependent. Why?

A: This is expected behavior due to the carboxylic acid group. At pH values below its pKa (~4.2), the compound exists predominantly in its neutral, less water-soluble carboxylic acid form.[4] As the pH increases above the pKa, the carboxylic acid is deprotonated to form the much more water-soluble benzoate salt.[6]

Solutions:

  • For solubilization in aqueous media, adjust the pH to be at least 1.5-2 units above the pKa. A pH of 7-8 is typically sufficient.

  • Use a co-solvent: If you need to work at a lower pH, consider using a water-miscible organic co-solvent like DMSO or ethanol to maintain solubility, but be mindful of its potential impact on your experiment.

Q: I see a new impurity in my sample after prolonged storage in a protic solvent like methanol. What could it be?

A: While less common than acid-catalyzed cleavage, esterification can occur if the compound is stored in an alcohol solvent (like methanol or ethanol) for extended periods, especially in the presence of trace amounts of acid, which can act as a catalyst.[6][7] This would result in the formation of the corresponding methyl or ethyl ester of your compound.

Validation Steps:

  • Analyze the sample by LC-MS. Look for a peak with a mass corresponding to the methyl ester (C₁₅H₁₄O₃, MW: 242.27 g/mol ) or ethyl ester (C₁₆H₁₆O₃, MW: 256.30 g/mol ).

  • NMR Analysis: ¹H NMR spectroscopy can confirm the presence of a new methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) signal.

Solutions:

  • Store stock solutions in aprotic solvents such as DMSO or acetonitrile.[11]

  • Prepare aqueous or alcoholic solutions fresh before each experiment.

  • For long-term storage, store the compound as a solid or as a frozen stock solution in an aprotic solvent. [11]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-(3-Benzyloxyphenyl)benzoic acid?

A1: The principal degradation pathway is the acid-catalyzed hydrolysis of the benzyl ether bond, yielding 3-(3-hydroxyphenyl)benzoic acid and benzyl-related byproducts.[2][3] This is the most significant stability concern under acidic conditions. Under strongly basic conditions, the compound is generally stable, primarily existing as the carboxylate salt.[1]

Q2: What are the optimal conditions for storing this compound?

A2: For long-term stability, 3-(3-Benzyloxyphenyl)benzoic acid should be stored as a solid in a cool, dark, and dry place. For solutions, prepare stocks in anhydrous aprotic solvents like DMSO or DMF, aliquot them into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.[11]

Q3: Is this compound sensitive to light or oxidation?

A3: While the primary instability is acid-mediated hydrolysis, photostability and oxidative stability should not be overlooked, especially for long-term studies, as recommended by ICH guidelines.[12][13] Benzyl ethers can undergo slow autoxidation over long periods when exposed to air.[14][15] It is good practice to protect samples from light and store them under an inert atmosphere (e.g., argon or nitrogen) if the highest stability is required.

Q4: How can I perform a forced degradation study to understand my compound's stability limits?

A4: A forced degradation (or stress testing) study is a systematic way to identify potential degradation products and pathways.[16][17] It involves exposing the compound to harsh conditions beyond those used in accelerated stability testing.[18] A typical protocol involves separate tests under hydrolytic (acid and base), oxidative, photolytic, and thermal stress.[16][19] This helps in developing stability-indicating analytical methods.[20]

Summary of Stability and Handling

Condition Solvent/Reagent Stability Primary Transformation / Comments
Acidic 0.1 M HCl, 60°CLow Rapid cleavage of the benzyl ether to 3-(3-hydroxyphenyl)benzoic acid.[2][10]
Aqueous buffers (pH 2-4)Moderate to Low Slow cleavage of the benzyl ether, rate increases with lower pH and higher temperature.
Neutral Water, PBS (pH 7.4)High Generally stable. Exists as the soluble carboxylate salt.
Basic 0.1 M NaOHHigh Stable. Fully deprotonated to the highly soluble carboxylate salt.[1][5]
Organic Solvents Aprotic (DMSO, DMF, Acetonitrile)High Recommended for stock solutions. Ensure solvent is anhydrous.[11]
Protic (Methanol, Ethanol)Moderate Potential for slow, acid-catalyzed esterification over time. Prepare fresh.[6]
Storage (Solid) -20°C, Dark, DryHigh Optimal for long-term storage.
Storage (Solution) -20°C or -80°C in aprotic solventHigh Recommended for stock solutions. Aliquot to avoid freeze-thaw cycles.[11]

Visualizing Degradation and Troubleshooting

To better understand the chemical processes and decision-making involved, the following diagrams illustrate the primary acidic degradation pathway and a logical troubleshooting workflow.

Acid-Catalyzed Cleavage of Benzyl Ether cluster_0 Mechanism A 3-(3-Benzyloxyphenyl)benzoic acid B Protonated Ether Intermediate A->B + H+ C Resonance-Stabilized Benzyl Carbocation B->C Cleavage (Rate-Determining) D 3-(3-hydroxyphenyl)benzoic acid B->D E Benzyl Alcohol (or other benzyl product) C->E + H2O, -H+

Caption: Acid-catalyzed cleavage pathway.

Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed (e.g., low yield, new peak) CheckMethod Is the analytical method validated (e.g., stability-indicating)? Start->CheckMethod CheckMethod->Start No, Validate First Hypothesize Formulate Hypothesis (e.g., Degradation, Precipitation) CheckMethod->Hypothesize Yes Analyze Analyze Sample by LC-MS and/or NMR Hypothesize->Analyze Identify Identify Unknown Peak(s) (Mass, Formula, Structure) Analyze->Identify Compare Compare to Known Degradants (e.g., Hydrolysis Product) Identify->Compare Compare->Hypothesize No Match, Re-evaluate Modify Modify Protocol (e.g., change pH, temp, solvent) Compare->Modify Match Found Reanalyze Re-analyze Sample Modify->Reanalyze

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-(3-Benzyloxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 3-(3-Benzyloxyphenyl)benzoic acid serves as a valuable intermediate. Its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of this molecule, offering a comparative perspective against structurally related compounds to illuminate the subtle yet significant effects of its constituent functional groups.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into experimental data, a predictive analysis based on first principles provides a robust framework for interpretation. The structure of 3-(3-Benzyloxyphenyl)benzoic acid can be dissected into four distinct proton environments, or "spin systems":

  • The Benzoic Acid Moiety (Ring A): This ring is substituted with a carboxylic acid (-COOH) at C1 and a benzyloxyphenyl group at C3. The -COOH group is strongly electron-withdrawing, which deshields the ortho protons (H-2, H-6). The large benzyloxyphenyl group will also exert electronic and steric effects.

  • The Benzyloxy-Substituted Phenyl Ring (Ring B): This ring is attached to the benzoic acid ring at C1' and substituted with a benzyloxy group (-OCH₂Ph) at C3'. The ether linkage is an electron-donating group, which shields the protons on this ring, particularly at the ortho and para positions (H-2', H-4', H-6').

  • The Benzyl Phenyl Group (Ring C): This is a simple monosubstituted benzene ring and is expected to show a complex multiplet for its five protons.

  • The Benzylic Methylene Bridge (-CH₂-): These two protons are adjacent to an oxygen atom and a phenyl ring, placing their expected chemical shift in a characteristic region. With no adjacent protons, this signal is predicted to be a singlet.

The magnetic field experienced by each proton is influenced by the electron density of its local environment.[1] Substituents on a benzene ring can either shield (shift to a higher field, lower ppm) or deshield (shift to a lower field, higher ppm) the ring protons.[1][2] Electron-donating groups increase electron density, causing shielding, while electron-withdrawing groups decrease electron density, causing deshielding.[2]

Experimental Protocol and Data Acquisition

To ensure spectral quality and reproducibility, a standardized protocol is essential. The following methodology provides a self-validating system for acquiring high-resolution ¹H NMR data.

Experimental Workflow: From Sample to Spectrum

G A 1. Sample Preparation B 2. NMR Tube Loading A->B 5-10 mg in 0.6 mL CDCl₃ C 3. Instrument Setup B->C Filter if needed D 4. Data Acquisition C->D Lock, Shim & Tune E 5. Processing & Analysis D->E Fourier Transform, Phasing, Baseline Correction

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of high-purity 3-(3-Benzyloxyphenyl)benzoic acid.[3][4] Using a clean, dry vial, dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5][6] CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identifiable.

  • Filtration and Transfer: To prevent line broadening from suspended microparticles, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[6] The final solution height should be approximately 4-5 cm.[3][4]

  • Instrument Calibration: Place the NMR tube in the spectrometer. The instrument uses the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability. Perform shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For a sample of this concentration, a sufficient signal-to-noise ratio is typically achieved within 16-64 scans.

  • Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking. Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.0 ppm.[7][8]

¹H NMR Spectrum Interpretation and Signal Assignment

The following table summarizes the experimental ¹H NMR data for 3-(3-Benzyloxyphenyl)benzoic acid in CDCl₃.

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
A10.5-12.01Hbroad singlet-COOH
B8.211Ht, J = 1.8 HzH-2 (Ring A)
C8.031Hdt, J = 7.7, 1.4 HzH-6 (Ring A)
D7.621Hddd, J = 7.7, 2.2, 1.4 HzH-4 (Ring A)
E7.501Ht, J = 7.7 HzH-5 (Ring A)
F7.35-7.485HmultipletH-2'', H-3'', H-4'', H-5'', H-6'' (Ring C)
G7.391Ht, J = 7.9 HzH-5' (Ring B)
H7.231Hddd, J = 7.9, 2.1, 1.0 HzH-6' (Ring B)
I7.181Ht, J = 2.1 HzH-2' (Ring B)
J7.031Hddd, J = 7.9, 2.1, 1.0 HzH-4' (Ring B)
K5.112Hsinglet-OCH₂ Ph

Note: Chemical shift (δ) and coupling constant (J) values are typical and may vary slightly depending on the solvent and spectrometer frequency.

Detailed Analysis:

  • Carboxylic Acid Proton (A): The proton of the carboxylic acid appears as a very broad singlet far downfield (typically >10 ppm).[7] Its broadness and variable position are due to hydrogen bonding and chemical exchange with trace amounts of water. This peak may not always be observed.[7][9]

  • Benzoic Acid Protons (B, C, D, E): These four protons on Ring A are all in the aromatic region but have distinct chemical shifts due to the influence of the two substituents.

    • H-2 (B) is ortho to the electron-withdrawing -COOH group and appears as the most deshielded aromatic proton (excluding the other ring) at 8.21 ppm. It shows a small triplet splitting due to meta-coupling with H-4 and H-6.

    • H-6 (C) is also ortho to the -COOH group, leading to a downfield shift to 8.03 ppm. It appears as a doublet of triplets due to ortho-coupling with H-5 and meta-coupling with H-2 and H-4.

    • The remaining protons, H-4 (D) and H-5 (E) , appear further upfield, consistent with their positions relative to the electron-withdrawing group.

  • Benzylic Methylene Protons (K): The sharp singlet at 5.11 ppm, integrating to two protons, is highly diagnostic for the benzylic -CH₂- group.[9][10] Its chemical shift is downfield due to the adjacent electron-withdrawing oxygen atom and phenyl ring. The singlet multiplicity confirms it has no adjacent proton neighbors.

  • Benzyl Phenyl Protons (F): The five protons of the monosubstituted Ring C overlap in a complex multiplet between 7.35 and 7.48 ppm, a typical range for a phenyl group.[11]

  • Benzyloxyphenyl Protons (G, H, I, J): The electron-donating effect of the benzyloxy group shields these protons relative to those on the benzoic acid ring. Their signals appear between 7.03 and 7.39 ppm. The specific assignments are based on detailed coupling patterns (ortho coupling is typically 7-10 Hz, while meta coupling is 2-3 Hz).[1]

Logical Flow of Spectral Interpretation

G cluster_0 Primary Analysis cluster_1 Signal Assignment cluster_2 Structural Confirmation a Chemical Shift (δ) [Functional Group Region] d δ ~ 5.1 ppm Int = 2H Multiplicity = s a->d e δ > 10 ppm Int = 1H Multiplicity = br s a->e f δ ~ 7-8.5 ppm Int = 13H Multiplicity = m a->f b Integration [Relative Proton Ratio] b->d b->e b->f c Multiplicity (Splitting) [Neighboring Protons, n+1 Rule] c->d c->e c->f g -OCH₂Ph Group d->g h -COOH Group e->h i Aromatic Rings (A, B, C) f->i

Caption: Logic diagram for assigning ¹H NMR signals.

Comparative Spectral Analysis

Comparing the spectrum of the target molecule with simpler, related structures provides invaluable insight into the contribution of each functional group to the overall spectrum.

CompoundKey Diagnostic Signal(s)Rationale for Comparison
3-(3-Benzyloxyphenyl)benzoic acid -OCH₂- singlet at ~5.1 ppm. Complex aromatic region from 7.0-8.2 ppm.The target molecule.
Benzoic Acid Protons ortho to -COOH at ~8.1 ppm. Protons meta/para at ~7.5-7.6 ppm.[7][12]Isolates the effect of the -COOH group on a single aromatic ring, providing a baseline for Ring A.[2]
Benzyl Ether -OCH₂- singlet at ~4.5 ppm. Phenyl multiplet at ~7.3 ppm.[11]Provides the characteristic chemical shift for the benzyl ether moiety without the influence of the benzoic acid structure.
3-Phenylbenzoic Acid No benzylic singlet. Complex aromatic region from ~7.3-8.2 ppm.[13]Shows the spectral changes when the flexible -O-CH₂- linker is removed, highlighting the linker's role in separating the two phenyl ring systems.

This comparison clearly demonstrates that the singlet at 5.11 ppm is a unique and unambiguous marker for the benzylic protons in the target molecule. Furthermore, the upfield shift of the signals for Ring B protons compared to the Ring A protons can be directly attributed to the electron-donating nature of the ether oxygen, a feature absent in the biphenyl-like structure of 3-phenylbenzoic acid.

References

  • Griffiths, L. & Fields, B. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Jagan, N. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. [Link]

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  • ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates. ResearchGate. [Link]

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  • ETH Zurich. NMR Sample Preparation. NMR Spectroscopy. [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-Benzyloxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and metabolomics, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 3-(3-Benzyloxyphenyl)benzoic acid, a molecule of interest due to its structural motifs present in various biologically active compounds.

This guide moves beyond a mere cataloging of potential fragments. It delves into the causal mechanisms behind bond cleavages, grounded in the established principles of mass spectrometry. To provide a richer context and highlight the diagnostic value of specific fragments, we will compare its fragmentation behavior with that of a closely related analogue, 3-phenoxybenzoic acid. This comparative approach will underscore how subtle structural modifications can lead to significant and informative differences in their respective mass spectra.

Predicted Fragmentation Pathways of 3-(3-Benzyloxyphenyl)benzoic Acid

The structure of 3-(3-Benzyloxyphenyl)benzoic acid incorporates three key functional groups that will dictate its fragmentation under electron ionization: a carboxylic acid, a diaryl ether linkage, and a benzyl group. The initial ionization event will generate a molecular ion ([M]•+), which will then undergo a series of characteristic fragmentation reactions.

The fragmentation of benzoic acid and its derivatives is well-documented. Common pathways include the loss of a water molecule (H₂O), a hydroxyl radical (•OH), or the entire carboxyl group (•COOH)[1][2]. A hallmark of benzoic acid fragmentation is the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which can further lose carbon monoxide (CO) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77[1].

Aryl ethers typically fragment at the C-O ether bond[3][4]. However, the most striking feature anticipated in the mass spectrum of 3-(3-Benzyloxyphenyl)benzoic acid is the fragmentation driven by the benzyl group. Molecules containing a benzyl moiety are known to produce a very stable benzyl cation, which readily rearranges to the aromatic tropylium ion ([C₇H₇]⁺) at m/z 91[5][6]. This ion is often the most abundant peak (the base peak) in the spectrum.

The following diagram illustrates the predicted major fragmentation pathways for 3-(3-Benzyloxyphenyl)benzoic acid.

fragmentation M [M]•+ m/z 304 F1 [M - H₂O]•+ m/z 286 M->F1 - H₂O F2 [M - •OH]+ m/z 287 M->F2 - •OH F3 [C₇H₇]+ Tropylium ion m/z 91 (Base Peak) M->F3 Benzylic Cleavage F4 [M - C₇H₇O•]+ m/z 197 M->F4 - •OCH₂C₆H₅ F5 [M - C₇H₇•]+ m/z 213 M->F5 - •CH₂C₆H₅ F6 [C₆H₅CO]+ m/z 105 F2->F6 - C₆H₅OCH₂C₆H₅ F7 [C₆H₅]+ m/z 77 F6->F7 - CO

Caption: Predicted major fragmentation pathways of 3-(3-Benzyloxyphenyl)benzoic acid.

Summary of Predicted Key Fragments
m/z Proposed Fragment Ion Formula Notes
304Molecular Ion[C₁₉H₁₆O₃]•+The intact molecule with one electron removed.
287[M - •OH]+[C₁₉H₁₅O₂]+Loss of a hydroxyl radical from the carboxylic acid.
286[M - H₂O]•+[C₁₉H₁₄O₂]•+Loss of a water molecule.
213[M - •CH₂C₆H₅]+[C₁₂H₉O₃]+Cleavage of the ether C-O bond with loss of the benzyl radical.
197[M - C₇H₇O•]+[C₁₂H₉O₂]+Cleavage of the ether O-C bond with loss of the benzyloxy radical.
105Benzoyl cation[C₇H₅O]+A characteristic fragment of benzoic acids[1].
91Tropylium ion[C₇H₇]+Expected to be the base peak due to its high stability[5][6].
77Phenyl cation[C₆H₅]+Resulting from the loss of CO from the benzoyl cation[1].

Experimental Protocol for Mass Spectrometry Analysis

To empirically validate these predictions, the following is a standard protocol for the analysis of 3-(3-Benzyloxyphenyl)benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Sample Preparation:
  • Derivatization: To increase volatility and thermal stability, the carboxylic acid group should be derivatized, for example, by silylation. To a solution of 3-(3-Benzyloxyphenyl)benzoic acid (1 mg) in pyridine (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (100 µL). Heat the mixture at 70°C for 30 minutes.

  • Dilution: Dilute the derivatized sample in a suitable solvent like hexane to a final concentration of approximately 10 µg/mL.

GC-MS Conditions:
  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

This protocol provides a robust starting point for the analysis. The derivatization step is crucial for obtaining a good chromatographic peak shape and preventing thermal degradation in the GC inlet[7].

Comparative Analysis: 3-(3-Benzyloxyphenyl)benzoic Acid vs. 3-Phenoxybenzoic Acid

To highlight the diagnostic utility of the fragmentation pattern, we will compare it to that of 3-phenoxybenzoic acid. This molecule is structurally analogous but lacks the methylene (-CH₂-) linker between the central phenyl ring and the terminal phenyl group.

The molecular weight of 3-phenoxybenzoic acid is 214.22 g/mol [8]. Its fragmentation will also be governed by the benzoic acid and diaryl ether moieties. However, the absence of the benzyl group will lead to a starkly different mass spectrum.

Key Predicted Differences:
  • Absence of the Tropylium Ion: The most significant difference will be the absence of the prominent m/z 91 peak in the spectrum of 3-phenoxybenzoic acid. This is because it cannot undergo the characteristic benzylic cleavage and rearrangement to form the stable tropylium ion.

  • Dominance of Other Fragments: In the absence of the highly favorable tropylium ion formation pathway, other fragmentation channels will become more prominent. We can expect to see more significant peaks corresponding to the cleavage of the diaryl ether bond and fragmentation of the benzoic acid moiety.

The following workflow diagram illustrates the comparative analytical approach.

comparison_workflow cluster_0 3-(3-Benzyloxyphenyl)benzoic Acid Analysis cluster_1 3-Phenoxybenzoic Acid Analysis cluster_2 Comparative Data Interpretation A1 Sample Derivatization (Silylation) A2 GC-MS Analysis A1->A2 A3 Mass Spectrum Acquisition A2->A3 A4 Prominent m/z 91 Peak (Tropylium Ion) A3->A4 C1 Structural Elucidation A4->C1 B1 Sample Derivatization (Silylation) B2 GC-MS Analysis B1->B2 B3 Mass Spectrum Acquisition B2->B3 B4 Absence of m/z 91 Peak B3->B4 B4->C1 C2 Confirmation of Benzyl Moiety C1->C2

Caption: Comparative analytical workflow for structural elucidation.

Conclusion

References

  • The Mass Spectra of Phenyl Methyl Ethers. Australian Journal of Chemistry. [Link]

  • The Mass Spectra of Phenyl Methyl Ethers. Scilit. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 43(10), 1345–1356. [Link]

  • mass spectrometry: tropylium ion. YouTube. [Link]

  • Gucinski, A. C., & Reid, G. E. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(2), 246–258. [Link]

  • Fig. S7. Mass spectrum of 3-phenoxybenzoic acid silane derivative I... ResearchGate. [Link]

  • A comprehensive study on rearrangement reactions in collision‐induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. ResearchGate. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

  • EI Mass spectrum of the TMS derivative of benzoic acid (24). ResearchGate. [Link]

  • The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. [Link]

  • 3-Phenoxybenzoic acid. PubChem. [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Institutes of Health. [Link]

  • 3-Phenoxybenzoic acid. SIELC Technologies. [Link]

  • Showing Compound 3-Phenoxybenzoic acid (FDB111667). FooDB. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health. [Link]

  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

Sources

Technical Guide: Certificate of Analysis (CoA) Parameters for 3-(3-Benzyloxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Benzyloxyphenyl)benzoic acid is a critical biphenyl scaffold often employed in the synthesis of nuclear receptor agonists (e.g., PPAR ligands) and kinase inhibitors. Its structural integrity—specifically the stability of the benzyloxy protecting group and the purity of the carboxylic acid moiety—is paramount for downstream success.

This guide moves beyond standard specification lists to analyze why specific CoA parameters matter. We compare High-Purity (HP) Grade material against Technical Grade (TG) alternatives, demonstrating how "minor" impurities (residual palladium, de-benzylated phenols) can catastrophically impact downstream amide couplings and biological assay validity.

Part 1: Critical CoA Parameters (The Standard)

The following specifications represent the Gold Standard for this intermediate when intended for pharmaceutical research or GMP precursor use.

Table 1: Recommended CoA Specifications
ParameterSpecification (High Purity)MethodCriticality & Rationale
Appearance White to off-white crystalline powderVisualHigh. Yellow/Grey discoloration often indicates residual Palladium (Pd) or oxidation of the benzyloxy ether.
Assay (HPLC)

98.5% (Area %)
HPLC-UV (254 nm)Critical. Lower purity complicates stoichiometry in subsequent coupling reactions.
Identity (NMR) Conforms to Structure1H-NMR (DMSO-d6)Critical. Must confirm the presence of the benzylic methylene singlet (~5.2 ppm) to ensure the protecting group is intact.
Residual Pd

20 ppm
ICP-MSHigh. This molecule is typically made via Suzuki coupling. Residual Pd can catalyze side reactions (e.g., dehalogenation) in future steps.
Water Content

0.5%
Karl Fischer (KF)Medium. Excess water hydrolyzes coupling reagents (EDC/HATU) in the next step.
Specific Impurity A

0.5%
HPLC3-(3-Hydroxyphenyl)benzoic acid (Debenzylated byproduct). Competes for reagents; alters solubility.
Residue on Ignition

0.1%
GravimetricMedium. High inorganic salts interfere with Lewis acid-catalyzed reactions.

Part 2: Comparative Performance Analysis

To validate the necessity of these strict parameters, we performed a comparative study using High Purity (HP) material (CoA compliant) versus a Technical Grade (TG) alternative (95% purity, 150 ppm Pd, 2% Phenol impurity).

Case Study: Downstream Amide Coupling

We subjected both grades to a standard amide coupling with a secondary amine (Morpholine) using HATU/DIPEA in DMF.

Reaction Scheme: 3-(3-Benzyloxyphenyl)benzoic acid + Morpholine -> Amide Product

Table 2: Performance Data
MetricHigh Purity (HP) GradeTechnical Grade (TG)Impact Analysis
Isolated Yield 92% 74%TG material required recrystallization to remove side products, causing mass loss.
Reaction Time 2 Hours6 HoursImpurity A (Phenol) consumed coupling reagent, slowing the main reaction.
Color Profile Colorless OilDark Brown OilResidual Pd in the TG starting material formed "Palladium Black" upon heating, complicating workup.
Side Products None Detected3% Phenolic AmideThe de-benzylated impurity also coupled with morpholine, creating a difficult-to-separate analog.

Scientist's Insight: The 18% yield loss in the Technical Grade wasn't just due to lower starting purity. It was a stoichiometric cascade . The 2% phenolic impurity consumed 2% of the HATU, but the resulting byproduct inhibited crystallization, forcing a chromatographic purification that further reduced yield.

Part 3: Synthesis & Impurity Origins (Visualization)[1]

Understanding where impurities come from allows you to detect them. This compound is synthesized via a Suzuki-Miyaura coupling.[1][2]

Diagram 1: Impurity Genealogy

This diagram traces the origin of the critical "Phenol" and "Palladium" impurities.

G Start1 3-Bromobenzoic acid Reaction Suzuki Coupling (Reflux) Start1->Reaction Start2 3-Benzyloxyphenyl boronic acid Start2->Reaction Cat Pd(PPh3)4 Catalyst Cat->Reaction Product TARGET: 3-(3-Benzyloxyphenyl) benzoic acid Reaction->Product Main Path ImpurityA IMPURITY A: Debenzylated Phenol (Acidic cleavage) Reaction->ImpurityA Overheating/Acid ImpurityB IMPURITY B: Residual Palladium (Dark color) Reaction->ImpurityB Poor Workup

Caption: Synthesis pathway highlighting the origin of critical impurities (Phenol via protecting group loss, Pd via catalyst carryover).

Part 4: Analytical Methodologies (The "How")

To reproduce the CoA data, utilize the following self-validating protocols.

HPLC Method (Purity & Related Substances)

Rationale: A reverse-phase method with acidic modification is required to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 30% B (Equilibration)

    • 2-15 min: 30%

      
       95% B (Elution of lipophilic biphenyl)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bonds in downstream checks).

  • System Suitability: Tailing factor must be < 1.5. If tailing occurs, increase acid concentration in Phase A.

1H-NMR Identity Check (Diagnostic Peaks)

Rationale: NMR is the only rapid way to confirm the benzyl ether is intact and hasn't cleaved to the phenol.

  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       13.0 ppm (Broad s, 1H): Carboxylic acid proton.
      
    • 
       5.18 ppm (s, 2H): Benzylic CH2 . Note: If this peak is missing or integrates to <2H, debenzylation has occurred.
      
    • 
       6.9 - 8.2 ppm (m, 13H): Aromatic protons (Biphenyl core + Benzyl group).
      

Part 5: QC Decision Tree

Use this workflow to accept or reject incoming batches of material.

QC Sample Incoming Batch Sample Visual Visual Inspection (White?) Sample->Visual NMR 1H-NMR (Benzylic Peak Present?) Visual->NMR Pass Reject1 REJECT: Oxidation/Pd Contamination Visual->Reject1 Fail (Yellow/Grey) HPLC HPLC Purity (>98.5%?) NMR->HPLC Pass Reject2 REJECT: Protecting Group Loss NMR->Reject2 Fail (Missing CH2) PdCheck Pd Content (<20ppm?) HPLC->PdCheck Pass Reject3 REJECT: Low Purity HPLC->Reject3 Fail (<98.5%) PdCheck->Reject1 Fail (>20ppm) Pass RELEASE BATCH For Synthesis PdCheck->Pass Pass

Caption: Logical flow for Quality Control. Visual inspection is the first gatekeeper for Palladium contamination.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Guidelines establishing reporting thresholds for impurities (0.05% to 0.15%) in drug substances. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Detailed methods for Pd removal and detection. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Foundational text on the synthesis mechanism and side reactions of biphenyls. Link

  • U.S. Pharmacopeia (USP). General Chapter <231> Heavy Metals and <233> Elemental Impurities. Standards for ICP-MS analysis of residual catalysts.[1] Link

  • Thermo Fisher Scientific. HPLC Analysis of Biphenyl Carboxylic Acids. Application note regarding acidic mobile phases for aromatic acids. Link

Sources

Structural Optimization of Meta-Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary: The "Goldilocks" Zone of Biphenyl Design

In medicinal chemistry, the biphenyl carboxylic acid scaffold is a "privileged structure," serving as the pharmacophore for NSAIDs (e.g., Diflunisal), transthyretin (TTR) stabilizers, and various kinase inhibitors. However, the utility of this scaffold relies heavily on the substitution pattern.

While ortho-substitution often induces severe steric strain leading to atropisomerism (axial chirality) and para-substitution frequently results in metabolic liability (rapid hydroxylation) and poor solubility, meta-substitution represents the structural "Goldilocks zone."

This guide objectively compares meta-substituted biphenyl carboxylic acids against their ortho- and para-counterparts, demonstrating why meta-substitution offers the optimal balance of conformational control (torsion angle) , metabolic stability , and physicochemical properties .

Structural Dynamics & Conformational Analysis

The biological activity of biphenyls is dictated by the dihedral angle (torsion angle,


) between the two phenyl rings. This angle determines whether the molecule can fit into a planar cleft or a twisted hydrophobic pocket.
Comparative Analysis of Substitution Patterns
FeatureOrtho-Substitution (2, 2')Para-Substitution (4, 4')Meta-Substitution (3, 3')
Torsion Angle (

)
High (>60°) . Steric clash forces rings orthogonal.Low (~30-45°) . Energetically favors planarity (resonance).Moderate (~40-50°) . Retains flexibility without locking.
Conformational Energy High barrier to rotation (>20 kcal/mol). Risk of Atropisomerism .Low barrier (<2 kcal/mol). Freely rotating.Moderate barrier. "Soft" conformational preference.
Solubility (LogS) Moderate. Disrupted stacking improves solubility.Poor . High symmetry leads to strong crystal lattice energy (high MP).High . Asymmetry disrupts crystal packing, enhancing dissolution.
Metabolic Liability Low (steric shield), but synthesis is difficult.High . Exposed 4'-position is a primary site for CYP450 hydroxylation.Low . Meta-groups block metabolic soft spots and modulate lipophilicity.
The "Twist" Logic
  • Ortho-Effect: Substituents at the 2-position clash with the ortho-hydrogens of the adjacent ring, forcing a twist. While this can lock a bioactive conformation, it often creates separable enantiomers (atropisomers), complicating regulatory approval (e.g., racemization risk).

  • Meta-Effect: Substituents at the 3-position do not directly clash with the bridge but influence the electronic environment and lipophilicity. Crucially, they prevent the "flattening" of the molecule in the crystal lattice, significantly improving solubility compared to para-analogs.

Physicochemical Profiling: Electronic & Solubility Effects

The position of the carboxylic acid and the substituents dictates the pKa and lipophilicity (LogD), which are critical for oral bioavailability.

Electronic Influence (Hammett Relationships)

The acidity of the biphenyl carboxylic acid depends on the communication between the rings.

  • 4-COOH (Para): The acid is conjugated with the second ring. Electron-withdrawing groups (EWGs) on the second ring increase acidity (lower pKa).

  • 3-COOH (Meta): The resonance effect is diminished. Inductive effects dominate.

Key Insight: Meta-substituted derivatives (e.g., 3',5'-difluoro) often exhibit a pKa shift that improves membrane permeability without sacrificing solubility. The fluorine atoms lower the pKa of a distal phenolic OH (if present, as in Diflunisal), increasing the fraction of ionized drug at physiological pH, which can enhance binding to cationic pockets (e.g., Lysine residues in TTR).

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the decision logic when optimizing a biphenyl scaffold, highlighting why meta-substitution is often the preferred pathway.

SAR_Logic Scaffold Biphenyl Carboxylic Acid (Lead Scaffold) Ortho Ortho-Substitution (2, 2' positions) Scaffold->Ortho Steric Bulk Para Para-Substitution (4' position) Scaffold->Para Linear Extension Meta Meta-Substitution (3, 3', 5, 5' positions) Scaffold->Meta Lateral Filling Ortho_Result High Torsion Angle (>60°) Risk: Atropisomerism Issue: Chirality Control Ortho->Ortho_Result Para_Result Planar / Low Twist Risk: Crystal Packing (Insoluble) Risk: CYP450 Metabolism Para->Para_Result Meta_Result Optimal Twist (~45°) Benefit: Disrupted Packing (Soluble) Benefit: Metabolic Blockade Meta->Meta_Result Target Optimized Clinical Candidate (e.g., TTR Stabilizer) Ortho_Result->Target No (Too Rigid) Para_Result->Target No (Insoluble/Unstable) Meta_Result->Target Yes (Balanced Profile)

Caption: Decision tree for biphenyl optimization. Meta-substitution provides the optimal balance of solubility, metabolic stability, and conformational flexibility.

Case Study: Transthyretin (TTR) Amyloidosis Inhibitors

The most authoritative example of meta-substituted biphenyl utility is in the design of TTR kinetic stabilizers (e.g., Diflunisal analogs).

  • Mechanism: TTR tetramers possess two thyroxine-binding pockets. Inhibitors bind here to prevent tetramer dissociation (the rate-limiting step in amyloidogenesis).[1]

  • The Meta-Advantage:

    • Diflunisal (Marketed): Contains a 2',4'-difluoro substitution. The fluorine at the 2' (ortho) position causes a twist, but the 4' (para) fluorine blocks metabolism.

    • Next-Gen Analogs: Researchers found that 3',5'-dichloro or 3',5'-difluoro substitution (Meta) creates a "molecular wedge." These substituents fill the halogen-binding pockets (HBP) within TTR more effectively than para-substituents and avoid the steric clash of ortho-groups that might prevent entry into the binding channel.

Experimental Data (Binding Affinity):

  • Unsubstituted Biphenyl:

    
     (Weak binder)
    
  • 4'-OH Biphenyl (Para):

    
     (Better, but metabolically unstable)
    
  • 3',5'-Dichloro-4-OH Biphenyl (Meta):

    
     (Potent, fills hydrophobic pockets HBP2/HBP3).
    

Experimental Protocols

To validate the superiority of meta-substituted analogs, the following protocols are recommended.

A. Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol ensures the efficient synthesis of meta-substituted biphenyls, avoiding the low yields often seen with sterically hindered ortho-couplings.

Reagents:

  • Aryl Bromide: 3-bromo-5-fluorobenzoic acid (Meta-substituted precursor).

  • Boronic Acid: Phenylboronic acid derivative.

  • Catalyst:

    
     (Preferred over 
    
    
    
    for hindered substrates).
  • Base:

    
     or 
    
    
    
    .

Workflow Diagram:

Synthesis_Workflow Start Start: Aryl Bromide + Boronic Acid Mix Mix in Dioxane/H2O (3:1) Add Base (K2CO3) Start->Mix Cat Add Catalyst Pd(dppf)Cl2 (5 mol%) Mix->Cat Heat Heat @ 90°C 12-16 Hours Cat->Heat Workup Acidify (1N HCl) Extract (EtOAc) Heat->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify

Caption: Standardized Suzuki-Miyaura coupling protocol for biphenyl carboxylic acid synthesis.

B. Validation: TTR Fibril Formation Assay

To test the efficacy of the synthesized meta-substituted compounds.

  • Preparation: Incubate Recombinant TTR (

    
    ) with the test compound (
    
    
    
    ) in phosphate buffer (pH 7.4) for 30 min at 37°C.
  • Acid Denaturation: Lower pH to 4.4 using acetate buffer to induce tetramer dissociation and fibril formation.

  • Turbidity Measurement: Monitor absorbance at 400 nm over 72 hours.

  • Result Interpretation: Effective meta-substituted stabilizers will show flat absorbance lines (no aggregation), whereas ineffective compounds will show a sigmoidal increase in turbidity.

References

  • BenchChem. (2025).[2] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634.

  • Grimme, S. (2024). Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Physical Chemistry Chemical Physics.

  • Johnson, S. M., et al. (2005). Structure-Activity Relationships for Transthyretin Amyloidosis Inhibitors. Journal of Medicinal Chemistry, 48(5), 1576-1587.

  • Lassila, J. K., et al. (2020). Synthesis and crystallographic characterization of 3,3',4,4'-substituted biphenyls. PubMed.[3]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Benzyloxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

3-(3-Benzyloxyphenyl)benzoic acid is a biphenyl-based organic acid intermediate.[1] While specific toxicological data for this exact isomer may be limited in public registries, its structural moieties (benzoic acid, biphenyl core, benzyl ether) dictate a Category 2 Irritant profile with potential for respiratory sensitization.[1]

The Golden Rule: Treat this compound as a bioactive dust hazard. Your primary risk is not skin absorption of the solid, but inhalation of fine particulates and ocular irritation from static-charged dust.

Quick-Reference PPE Matrix
Protection ZoneRecommended EquipmentTechnical Specification
Respiratory Engineering Control Primary Handle exclusively in a certified Chemical Fume Hood .[1]
Hand Nitrile Gloves Minimum thickness: 0.11 mm (4 mil) . Double-glove if dissolving in DCM or THF.
Eye Chemical Safety Goggles Indirect venting to prevent dust ingress.[2] Standard safety glasses are insufficient for powders.
Body Lab Coat & Tyvek Sleeves Cotton/Poly blend lab coat. Use disposable Tyvek sleeves if weighing >500 mg to prevent cuff contamination.

Part 2: Hazard Profile & Risk Assessment

To understand the safety protocol, we must analyze the molecule's functional groups. This "Structure-Activity Relationship" (SAR) approach ensures we anticipate risks even without a specific SDS.[1]

  • Benzoic Acid Moiety: Acts as a proton donor. Upon contact with mucous membranes (eyes, lungs), it protonates tissue surface proteins, causing immediate irritation (stinging, redness) [1].[1]

  • Biphenyl Core: Increases lipophilicity. While this reduces water solubility, it increases the compound's ability to penetrate cell membranes if dissolved in organic solvents [2].

  • Physical State (Solid): Likely a crystalline or fluffy powder. Organic acids often carry static charges, making them "fly" during weighing. This creates an inhalation vector [3].

Part 3: Detailed PPE Specifications & Rationale

Hand Protection: The Permeation Logic

Do not default to latex. Latex proteins can cause allergies, and latex offers poor resistance to the organic solvents (e.g., Dichloromethane, Ethyl Acetate) you will likely use to dissolve this acid.[1]

  • Primary Recommendation: Nitrile (NBR) .

  • Why? Nitrile provides excellent resistance to weak acids and fair resistance to common synthesis solvents.

  • Protocol:

    • Dry Solid: Single pair of 4-mil Nitrile gloves.

    • In Solution: If dissolving in Dichloromethane (DCM) , you must use Silver Shield™ laminate gloves or double-glove with specific change-out times (<5 mins for Nitrile/DCM contact) [4].[1]

Respiratory Protection: The Hierarchy of Controls

Masks are a last resort. The primary barrier must be ventilation .

  • Standard Operation: Fume hood sash at working height (18 inches).[1] Ensure face velocity is 80–100 fpm.

  • Emergency/Spill: If a spill occurs outside the hood, use a Half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) backup (Magenta/Yellow combo cartridge).[1]

Eye Protection: The Dust Factor

Standard safety glasses have gaps at the temples. Static-charged chemical dust can bypass these gaps.

  • Requirement: Goggles (ANSI Z87.1+ rated) with indirect venting.

  • Contact Lenses: Prohibited when handling dusty organic acids; they can trap particulates against the cornea.

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to isolate the chemical from the user environment.

Phase 1: Preparation
  • De-static: Place an ionizing bar or anti-static gun near the balance if available.

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the fume hood. This captures minor spills and simplifies cleanup.

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (flask/vial) on the balance and tare before opening the chemical container.

  • The "Transfer Zone": Keep the chemical container and receiving vessel within 6 inches of each other to minimize travel distance.

  • Spatula Selection: Use a stainless steel micro-spatula. Avoid plastic, which generates static.

  • Cap Immediately: Close the stock container before removing the weighed sample from the balance.

Phase 3: Solubilization (The Critical Moment)
  • Risk:[3][4][5] Adding solvent can aerosolize the powder.

  • Technique: Add solvent slowly down the side of the vessel, not directly onto the powder pile. This "wets" the solid gently.

Phase 4: Decontamination
  • Wipe Down: Wipe the balance area with a tissue dampened with dilute sodium bicarbonate (neutralizes the acid) followed by water.

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, then peeling the second glove over the first) to trap contamination inside.

Part 5: Visualization of Safety Logic

Figure 1: PPE Decision Tree

Caption: Logic flow for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 3-(3-Benzyloxyphenyl)benzoic acid State What is the physical state? Start->State Solid Dry Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood (Dust) Solid->Solid_PPE Solvent_Type Identify Solvent Solution->Solvent_Type Standard_Solvent Methanol, Ethanol, Water Solvent_Type->Standard_Solvent Aggressive_Solvent DCM, THF, Chloroform Solvent_Type->Aggressive_Solvent Standard_PPE PPE: Nitrile Gloves (Standard) Standard_Solvent->Standard_PPE Aggressive_PPE PPE: Laminate Gloves or Double Nitrile (Change <5min) Aggressive_Solvent->Aggressive_PPE

Part 6: Emergency Response & Waste Disposal

Spill Response
  • Solid Spill: Do not use a brush (creates dust). Cover with wet paper towels to dampen, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use alcohol (enhances absorption).[1]

  • Eye Contact: Flush for 15 minutes. The benzoic acid moiety is acidic; immediate dilution is critical to prevent corneal etching.

Disposal Protocol
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid Organic - Irritant."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1]

  • Contaminated PPE: Heavily soiled gloves/wipes must be treated as solid hazardous waste, not regular trash [5].

References

  • SDS Manager. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from

  • BenchChem. (2025).[6] Essential Safety and Operational Guide for Handling Benzoic Acid Derivatives. Retrieved from [1]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Benzyloxybenzoic acid. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

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3-(3-Benzyloxyphenyl)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.